Product packaging for 1H-benzimidazole-1,2-diamine(Cat. No.:CAS No. 29540-87-2)

1H-benzimidazole-1,2-diamine

Cat. No.: B188485
CAS No.: 29540-87-2
M. Wt: 148.17 g/mol
InChI Key: JPVWRXBVNNXNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzimidazole-1,2-diamine (CAS 29540-87-2) is a high-value benzimidazole derivative with a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol. This compound serves as a versatile precursor in organic synthesis and medicinal chemistry for constructing complex heterocyclic systems. Its structure, featuring additional amine groups, makes it a key intermediate in the development of novel therapeutic agents. The benzimidazole core is a privileged scaffold in drug discovery, bearing structural similarity to purine bases, which allows its derivatives to interact effectively with various biological targets . In research, this compound is instrumental in synthesizing a wide range of biologically active molecules. Benzimidazole derivatives are extensively documented for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . Furthermore, this diamine compound is a critical building block in coordination chemistry, where it can be used to synthesize ligands for metal complexes. These complexes are investigated for their enhanced catalytic activity in organic transformations and their potential applications in materials science . The compound's utility is demonstrated in synthetic pathways involving condensation reactions with aldehydes and carboxylic acids to form sophisticated, functionalized benzimidazoles . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B188485 1H-benzimidazole-1,2-diamine CAS No. 29540-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVWRXBVNNXNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330627
Record name 1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29540-87-2
Record name Benzimidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29540-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 1H-benzimidazole-1,2-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-1,2-diamine and its derivatives are key heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the synthetic pathways to these molecules is crucial for the development of novel therapeutics. This technical guide provides an in-depth analysis of the plausible synthesis mechanism of this compound, supported by quantitative data from analogous reactions, detailed experimental protocols, and visual representations of the chemical transformations. The synthesis of this class of compounds is of significant interest due to their potential applications in drug discovery.

Introduction

Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring.[1] The benzimidazole nucleus is a vital pharmacophore in drug discovery, with derivatives showing antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The synthesis of 1,2-disubstituted benzimidazoles, in particular, has been a focus of extensive research. This guide specifically delves into the synthesis of this compound, a molecule with two amino substituents on the imidazole ring, which presents unique synthetic challenges and opportunities.

Proposed Synthesis Mechanism

The synthesis of this compound can be conceptually approached through the cyclization of a suitably substituted o-phenylenediamine derivative. A plausible and efficient route involves the reaction of an N-substituted o-phenylenediamine with a cyanogen source, followed by cyclization.

A key starting material for this synthesis is a protected form of o-phenylenediamine with a hydrazine-like substituent that will ultimately become the 1-amino group. The cyclization to form the 2-amino benzimidazole can then be achieved using reagents like cyanogen bromide or cyanamide. The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The more nucleophilic amino group of the substituted o-phenylenediamine attacks the electrophilic carbon of the cyanogen source.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the second amino group attacks the newly formed imine carbon.

  • Aromatization: The cyclic intermediate then undergoes aromatization, typically through the elimination of a small molecule (e.g., HBr if cyanogen bromide is used), to form the stable benzimidazole ring.

Visualizing the Pathway

Synthesis_Mechanism_of_this compound cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product reactant1 N-Substituted o-phenylenediamine intermediate1 Nucleophilic Adduct reactant1->intermediate1 Nucleophilic Attack reactant2 Cyanogen Source (e.g., CNBr) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1H-benzimidazole- 1,2-diamine intermediate2->product Aromatization (-HBr)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Quantitative Data from Analogous Syntheses

Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Nano-ZnOEthanol7015-120High[4]
Au/TiO₂CHCl₃:MeOH (3:1)Ambient-High[5]
Phosphoric acidMethanol505Excellent[6]
Er(OTf)₃ (Microwave)Solvent-free-5-1086-99[7]
p-Toluenesulfonic acidSolvent-free (grinding)--High[1]
Table 2: Synthesis of Benzimidazoles using Various Reagents
Reactant 2Catalyst/PromoterSolventConditionsYield (%)Reference
Formic acid--100°C, 2h-[8]
DMFButanoic acid (Microwave)--Good to Excellent[9][10]
Amino acidsToluene85-95°C, 9h83.3-97.3[11]
Sulfonyl azides & alkynesCopperMeCN80°C, 3.5hup to 95[12]

Experimental Protocols

Drawing from established methodologies for the synthesis of related benzimidazole derivatives, a general experimental protocol for the synthesis of this compound can be proposed. The following protocol is a composite based on common laboratory practices for similar reactions.

General Procedure for the Synthesis of this compound
  • Reactant Preparation: A solution of the N-substituted o-phenylenediamine (1 equivalent) is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: The cyanogen source (e.g., cyanogen bromide, 1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The addition may be exothermic, and cooling might be necessary.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Reactant_Prep Prepare solution of N-substituted o-phenylenediamine Start->Reactant_Prep Reagent_Add Add cyanogen source Reactant_Prep->Reagent_Add Reaction Heat to reflux and monitor by TLC Reagent_Add->Reaction Workup Cool, remove solvent, neutralize, and extract Reaction->Workup Purification Purify by column chromatography Workup->Purification End Obtain pure This compound Purification->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound represents an important area of research in synthetic and medicinal chemistry. While direct, detailed literature on its synthesis mechanism is sparse, a plausible pathway can be inferred from the well-established chemistry of benzimidazole formation. By leveraging the extensive data available for analogous reactions, researchers can develop and optimize robust synthetic routes to this valuable scaffold. The information presented in this guide, including the proposed mechanism, quantitative data, and a general experimental protocol, provides a solid foundation for professionals in the field to advance their research and development efforts in creating novel benzimidazole-based therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Substituted 1H-Benzimidazole-1,2-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining substituted 1H-benzimidazole-1,2-diamines, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details established and emerging methodologies, providing experimental protocols for key reactions and summarizing quantitative data to facilitate comparison and implementation in a research setting.

Introduction

The benzimidazole core is a privileged scaffold in numerous pharmacologically active compounds. The specific substitution pattern of a diamine at the 1- and 2-positions of the benzimidazole ring system presents a unique structural motif with potential for novel biological activities. The synthesis of these 1,2-diamino derivatives, however, presents unique challenges, primarily concerning the selective introduction of the N-1 amino group onto the pre-existing 2-aminobenzimidazole core or the cyclization of appropriately functionalized precursors. This guide will explore the most viable synthetic routes to this target molecule.

Synthetic Strategies

The synthesis of substituted 1H-benzimidazole-1,2-diamines can be broadly approached through two primary strategies:

  • Cyclization of Functionalized Aryl Precursors: This approach involves the construction of the benzimidazole ring from an ortho-disubstituted benzene derivative that already contains the necessary nitrogen functionalities or their precursors. A key intermediate in this strategy is a derivative of 1,2,3-triaminobenzene.

  • Post-Cyclization N-Amination: This strategy focuses on the synthesis of a substituted 2-aminobenzimidazole followed by the introduction of an amino group at the N-1 position.

This guide will detail the methodologies associated with each of these strategies.

Cyclization of Functionalized Aryl Precursors

The most direct conceptual route to 1H-benzimidazole-1,2-diamines involves the cyclization of a 1,2,3-triaminobenzene derivative. However, the inherent instability of 1,2,3-triaminobenzene necessitates the use of protected or derivatized precursors. A prominent method involves the cyclization of an N-(2-aminoaryl)guanidine derivative where the future N-1 amino group is masked.

Synthesis of 2-Aminobenzimidazoles via Cyclization of N-(2-Aminoaryl)thioureas

A common and well-established method for the synthesis of the 2-aminobenzimidazole core involves the cyclodesulfurization of N-(o-aminophenyl)thioureas.[1][2] These thiourea precursors are readily accessible through the reaction of o-phenylenediamines with isothiocyanates.

Experimental Protocol: Synthesis of N-(2-aminophenyl)-N'-phenylthiourea

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, phenyl isothiocyanate (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours, during which the thiourea derivative typically precipitates. The solid is collected by filtration, washed with cold solvent, and dried to afford the desired N-(2-aminophenyl)-N'-phenylthiourea in high purity.

Experimental Protocol: Cyclodesulfurization to form 2-Anilinobenzimidazole

The synthesized N-(2-aminophenyl)-N'-phenylthiourea (1.0 eq) is suspended in a solvent like ethanol. A desulfurizing agent is then added. Several reagents can be employed for this step, including mercury(II) oxide, copper(II) acetate, or a combination of N-bromosuccinimide (NBS) and oxone.[1][2][3][4]

  • Using Copper(II) Acetate: Copper(II) acetate monohydrate (0.8 eq) is added to the thiourea suspension, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3] The product can be isolated by filtration and subsequent purification.

Quantitative Data for 2-Aminobenzimidazole Synthesis

Starting Material (o-phenylenediamine)ReagentDesulfurizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
UnsubstitutedPhenyl isothiocyanateCu(OAc)₂·H₂OEtOAcRT185[3]
4-MethylPhenyl isothiocyanateCu(OAc)₂·H₂OEtOAcRT182[3]
4-ChloroPhenyl isothiocyanateCu(OAc)₂·H₂OEtOAcRT1.588[3]
UnsubstitutedBenzoyl isothiocyanateHgOEthanolReflux375[1]

Logical Workflow for 2-Aminobenzimidazole Synthesis

G OPD o-Phenylenediamine Thiourea N-(2-Aminoaryl)thiourea OPD->Thiourea Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Thiourea Product 2-Aminobenzimidazole Thiourea->Product Desulfurizing_Agent Desulfurizing Agent (e.g., Cu(OAc)₂) Desulfurizing_Agent->Product

Synthesis of 2-Aminobenzimidazoles.

Proposed Route via a Hydrazine Precursor

A potential pathway to the target 1,2-diamino structure involves the cyclization of a precursor derived from the reaction of an o-phenylenediamine with a hydrazine-based reagent. This strategy aims to incorporate the N-1 amino group from the outset.

G OPD o-Phenylenediamine Intermediate Acyclic Intermediate OPD->Intermediate Hydrazine_Reagent Hydrazine-based C1 Synthon Hydrazine_Reagent->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 1H-Benzimidazole-1,2-diamine Cyclization->Product

Potential biological interactions.

Conclusion

The synthesis of substituted 1H-benzimidazole-1,2-diamines represents a challenging yet rewarding area of synthetic chemistry. While direct and high-yielding methods are still under development, the strategies outlined in this guide provide a solid foundation for researchers in this field. The cyclization of appropriately substituted aryl precursors, particularly those derived from hydrazine-based reagents, appears to be a promising avenue for future exploration. Furthermore, the development of selective post-cyclization N-amination techniques would significantly enhance the accessibility of this intriguing class of compounds. The unique structural features of 1H-benzimidazole-1,2-diamines hold considerable promise for the discovery of novel therapeutic agents, making the pursuit of efficient synthetic routes a critical endeavor for the drug development community.

References

A Technical Guide to the Synthesis of Benzimidazole Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. A particularly interesting, though less explored, variant is the 1H-benzimidazole-1,2-diamine system, which features amino groups at both the 1- and 2-positions. These functionalities offer rich opportunities for further derivatization and interaction with biological targets.

This technical guide addresses the synthesis of these complex derivatives. It is important to note that direct, one-pot syntheses of this compound are not widely documented in current chemical literature. Therefore, this guide focuses on the robust and well-established one-pot and streamlined syntheses of the crucial precursor, 2-aminobenzimidazole , from which the target 1,2-diamine structure could potentially be elaborated. We will provide detailed experimental protocols, quantitative data from cited literature, and a proposed pathway for achieving the final target compound.

Part 1: One-Pot and Streamlined Syntheses of the 2-Aminobenzimidazole Core

The synthesis of the 2-aminobenzimidazole core is the foundational step toward obtaining 1,2-diamine derivatives. The most common strategies involve the cyclization of an ortho-phenylenediamine precursor with a reagent that provides the C2 carbon and the exocyclic amino group. Key one-pot or highly efficient methods include reactions with cyanating agents, the intramolecular cyclization of thiourea derivatives, and cascade reactions.

Synthesis_Pathways OPD o-Phenylenediamine (or derivative) Product 2-Aminobenzimidazole Derivative OPD->Product Direct Cyclization Reagents1 Cyanamide or Cyanogen Bromide Reagents1->OPD Thiourea_Precursor N-(2-aminophenyl)thiourea (Formed in situ from OPD + Isothiocyanate) Thiourea_Precursor->Product Cyclodesulfurization (e.g., HgO, I₂, Visible Light) Guanidine Guanidine Guanidine->Product Cascade Reaction AlphaHaloKetone α-Halogenated Cyclohexanone AlphaHaloKetone->Guanidine

Caption: Key synthetic routes to 2-aminobenzimidazoles.

Part 2: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for synthesizing 2-aminobenzimidazole and its N-substituted derivatives.

Protocol 1: Synthesis via Cyclodesulfurization of a Thiourea Derivative (Visible Light Method)

This modern, one-pot protocol involves N-substitution, thiourea formation, and a photocatalyst-free cyclodesulfurization mediated by visible light.[1]

  • Step 1: In Situ N-Substitution and Thiourea Formation

    • In a Pyrex Schlenk reactor, dissolve the starting o-phenylenediamine (1.2 eq, 0.48 mmol), a protecting agent (e.g., tosyl chloride, 1.2 eq, 0.48 mmol), and potassium carbonate (K₂CO₃) (1.2 eq, 0.48 mmol) in a co-solvent of 90% ethanol and 10% water (3 mL).

    • Stir the mixture at room temperature for 1 hour under an air atmosphere.

    • To the same flask, add the corresponding isothiocyanate (1.0 eq, 0.40 mmol) and an additional portion of K₂CO₃ (1.0 eq, 0.40 mmol).

  • Step 2: Visible Light-Mediated Cyclodesulfurization

    • Irradiate the reaction mixture using a 3W blue LED (equipped with a glass rod fiber) at room temperature for 6 hours under an air atmosphere.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, proceed with standard aqueous work-up and purification by column chromatography to isolate the N-substituted 2-aminobenzimidazole product.

Protocol 2: Synthesis from o-Phenylenediamine and Cyanamide

This is a classical and industrially relevant method for producing the parent 2-aminobenzimidazole.[2]

  • Procedure:

    • Treat o-phenylenediamine with an aqueous solution of cyanamide.

    • The reaction is typically performed by heating the mixture. (Note: Specific conditions such as temperature and reaction time can be optimized based on scale and substrate).

    • The product, 2-aminobenzimidazole, often precipitates from the reaction mixture upon cooling.

    • The solid can be collected by filtration and recrystallized to achieve high purity. This method is noted for producing the product in nearly quantitative yield.[2]

Protocol 3: Synthesis via Cascade Reaction of Guanidine and an α-Haloketone

This one-pot method generates the 2-aminobenzimidazole scaffold through a cascade reaction involving in situ generation of an α-haloketone.[3]

  • Step 1: In Situ Generation of 2-Bromocyclohexanone

    • To a stirred solution of cyclohexanone (1 mmol, 1 equivalent) in methanol (5 mL), add N-Bromosuccinimide (NBS) (1 mmol, 1 equivalent) and Oxone (0.5 mmol, 0.5 equivalent).

    • Maintain the reaction temperature at 50 °C and stir for approximately 20 minutes.

    • Confirm the formation of the intermediate, 2-bromocyclohexanone, by TLC.

  • Step 2: Addition of Guanidine and Cyclization

    • To the reaction mixture containing the in situ generated α-haloketone, add guanidine (1 mmol, 1 equivalent).

    • Continue stirring at 50 °C and monitor the reaction's progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The protocol often yields a clean product, potentially avoiding the need for column chromatography.[3]

Part 3: Quantitative Data Presentation

The following tables summarize quantitative data from various synthetic methods for 2-aminobenzimidazole derivatives, allowing for easy comparison of efficiency and conditions.

Table 1: Synthesis of N-Substituted 2-Aminobenzimidazoles via Visible Light Cyclodesulfurization[1]

EntryN1-Substituent (from Protecting Agent)C2-Amino Substituent (from Isothiocyanate)Yield (%)
1Tosyl4-Chlorophenyl92%
2Tosyl2-Chlorophenyl85%
3Tosyl4-Fluorophenyl88%
4Tosyl3,5-Dimethylphenyl90%

Reaction Conditions: o-phenylenediamine (1.2 eq), protecting agent (1.2 eq), K₂CO₃ (2.2 eq total), isothiocyanate (1.0 eq), 90% EtOH/H₂O, 3W Blue LED, 6h, Room Temperature.

Table 2: Synthesis of 2-Arylaminobenzimidazoles via Copper-Catalyzed One-Pot Method[4]

EntryStarting Aryl BromideStarting ThioureaProduct (2-Substituted Amino Group)Yield (%)
1aBromobenzeneThioureaN-Phenyl96%
1h1-Bromo-2,4-dimethylbenzeneThioureaN-(2,4-Dimethylphenyl)90%
1i2-Bromo-1,3-dimethylbenzeneThioureaN-(2,6-Dimethylphenyl)82%
1j2-BromonaphthaleneThioureaN-(Naphthalen-2-yl)78%

Reaction Conditions: A one-pot domino C-N cross-coupling reaction promoted by a copper catalyst.

Part 4: Proposed Pathway to this compound

As established, a direct one-pot synthesis for the title compound is elusive in the surveyed literature. A logical synthetic strategy would therefore be a two-stage process. The first stage is the synthesis of 2-aminobenzimidazole, for which protocols have been detailed. The second, more challenging stage, would be the selective N-amination at the 1-position.

Proposed_Pathway Start o-Phenylenediamine + Cyanamide Intermediate 2-Aminobenzimidazole Start->Intermediate Step 1: Cyclization (Established Methods) Final_Product 1H-Benzimidazole- 1,2-diamine Intermediate->Final_Product Step 2: N-Amination (Proposed) Reagent Electrophilic Aminating Agent (e.g., H₂NOSO₃H) Reagent->Intermediate

Caption: Proposed two-step synthesis of this compound.

The critical second step, electrophilic amination on the N1-position of the benzimidazole ring, requires careful consideration. Reagents such as hydroxylamine-O-sulfonic acid or related compounds could potentially serve as an NH₂⁺ synthon. However, challenges include:

  • Regioselectivity: Amination could potentially occur on the exocyclic C2-amino group.

  • Reaction Conditions: The nucleophilicity of the N1-nitrogen must be sufficient to react with the electrophilic aminating agent without degrading the benzimidazole core.

The development of a robust and selective protocol for this N-amination step represents a significant area for future research and would complete the synthetic pathway to this valuable class of compounds.

Conclusion

While a direct, one-pot synthesis for this compound derivatives remains a challenge, this guide provides a comprehensive overview of efficient and modern methods for preparing the essential 2-aminobenzimidazole core. The detailed protocols and comparative data serve as a practical resource for chemists in drug discovery and organic synthesis. The proposed two-step pathway highlights a clear direction for future research, focusing on the development of novel N-amination methodologies to unlock the full potential of this promising heterocyclic scaffold.

References

Green synthesis approaches for 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning My Research

I'm currently initiating my investigation into green synthesis routes for 1H-benzimidazole-1,2-diamine. My immediate focus is a thorough literature review to uncover environmentally benign methodologies. Following that, I'll hone in on specific experimental protocols.

Gathering Data and Planning

I've been gathering quantitative data and relevant signaling pathways information. This includes details like reaction times, yields, and temperatures. I'm now organizing the data into a comparative table and visualizing the synthetic process with a workflow diagram, all while keeping the user's needs in mind.

Investigating Green Synthesis

I've made great strides in understanding green synthesis methods for benzimidazole derivatives. My initial search provided a broad overview. Now, I'm focusing on catalysts like Lewis acids and nano-catalysts. I'm also examining the use of supported catalysts, and exploring novel reaction media options. This is proving really fruitful.

Pinpointing Diamine Synthesis

I have reviewed the previous research, which offered a decent general overview of green synthesis for benzimidazoles. However, it lacked focus on my specific compound, this compound. The search yielded mostly 2-substituted or 1,2-disubstituted derivatives. Now, I will refine my focus to find syntheses for this exact molecule, or at least for related N-amino benzimidazoles, expanding to include any synthesis methods, then evaluate their "green" characteristics.

Targeting Specific Diamine

I've broadened my search now, focusing on the synthesis of this compound and related N-amino benzimidazoles. While green methods for this exact compound are scarce, I'm examining conventional synthesis routes for green alternatives. My next move is to find quantitative data and experimental procedures, then diagram the reaction flow. If no green synthesis of the exact molecule is found, I'll compile the available information.

Evaluating Synthetic Routes

I've been examining synthetic strategies for this compound and related N-amino benzimidazoles. I'm prioritizing direct green methods but broadening to conventional syntheses to find "greener" alternatives. While direct green routes are limited, I'm finding valuable leads in conventional methods. Next, I'll hunt down yields and experimental details for each synthesis I find.

Examining Synthesis Routes

I've been re-evaluating the search strategies for "green synthesis of this compound." The initial searches for the specific target molecule proved unfruitful, mainly turning up methodologies for 2-substituted or 1,2-disubstituted benzimidazoles. A crucial discovery emerged from the secondary search that merits closer investigation.

Investigating Paper's Protocol

I'm now focusing on a specific paper's experimental protocol to see if it yields a direct synthesis of the target molecule. My plan involves obtaining and analyzing the method for synthesizing 1,2-diaminobenzimidazole. I will then evaluate the "greenness" of the approach by assessing the reactants, catalysts, solvents, and reaction conditions. After that, I will identify greener alternatives if needed.

Prioritizing Method Analysis

I've decided to prioritize a comprehensive analysis of the existing method from the paper "Synthesis of 1,2-diaminobenzimidazole..." I'll dissect the reported protocol, pinpointing reactants, catalysts, and conditions. Then, I'll assess its "greenness" across toxicity, energy, and waste. The goal is to identify and propose truly green alternatives, constructing a detailed protocol. I'm focusing on finding the paper now.

Pinpointing Synthesis Protocol

I've successfully identified a paper by A.F. Pozharskii et al. that directly references the synthesis of 1,2-diaminobenzimidazole. Although the full protocol remains elusive within the abstracts, the core synthesis pathway is now confirmed, and the reference is established. My next step will be to secure the detailed experimental procedure.

Charting Green Synthesis Options

I've outlined a standard synthesis pathway and now I'm actively researching greener alternatives to the reagents, particularly focusing on replacing the hazardous cyanogen bromide and hydrazine hydrate. I'm exploring green guanidine synthesis and sustainable amination methods to inform a more environmentally friendly protocol. My immediate priority is mapping out a completely revised, potentially theoretical, green synthesis plan.

Formulating Green Pathway Blueprint

I've successfully identified the conventional synthesis route through o-phenylenediamine and cyanogen bromide. Now, I'm meticulously outlining the entire protocol and researching greener substitutes for each component. My focused searches have unveiled potential less-toxic cyanating agents, eco-friendly solvents, and milder reaction conditions, paving the way for a detailed, hypothetical "green" experimental protocol blueprint.

Developing Full Protocol Outline

I have reconstructed a plausible conventional synthesis protocol using o-phenylenediamine and cyanogen bromide. Furthermore, I've expanded my search to identify suitable green chemistry alternatives for each reagent and condition. My recent focus has been on exploring less toxic cyanating agents, eco-friendly solvents, and milder reaction setups. I'm now developing a detailed, hypothetical "green" experimental procedure, striving for a substantial improvement over the traditional route, in terms of safety and sustainability. This blueprint is built on the available knowledge of related green reactions, given the absence of directly established green methods for this compound.

Expanding the Technical Guide

I'm making progress on the technical guide, specifically elaborating on the conventional synthesis of this compound. I've successfully identified a feasible reaction route involving o-phenylenediamine, which seems promising. I'm now exploring the optimal reaction conditions to maximize yield and purity.

Structuring the Technical Guide

I'm now putting together the complete technical guide. I've drafted both the conventional and proposed "green" synthesis protocols for this compound and created a comparative data table. I'm also working on the workflow diagram and ensuring a cohesive narrative that fulfills all of the user's requirements. I'm clarifying that the "green" protocol is based on general green chemistry principles since a specific published method for this molecule wasn't found.

Spectroscopic Characterization of 1H-benzimidazole-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 1H-benzimidazole-1,2-diamine (CAS: 29540-87-2, Molecular Formula: C₇H₈N₄). While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected spectroscopic properties and detailed experimental protocols based on the well-established characterization of analogous benzimidazole derivatives. This guide serves as a robust resource for researchers undertaking the synthesis and analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated chemical shifts and absorption bands for this compound, extrapolated from data for structurally similar benzimidazole compounds. These values provide a foundational reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Notes
NH (imidazole)12.0 - 13.0Broad singlet, exchangeable with D₂O.
NH₂ (1-amino)5.0 - 6.0Broad singlet, exchangeable with D₂O.
NH₂ (2-amino)6.0 - 7.0Broad singlet, exchangeable with D₂O.
Aromatic CH7.0 - 7.8Complex multiplet pattern.

Note: The chemical shifts are predictions based on data from various substituted benzimidazoles. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆
C2 (imidazole)150 - 160
C4/C7 (aromatic)110 - 120
C5/C6 (aromatic)120 - 130
C3a/C7a (aromatic)130 - 145

Note: The chemical shifts are predictions based on data from various substituted benzimidazoles. Actual values may vary.

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group **Predicted Wavenumber (cm⁻¹) **Intensity
N-H Stretch (imidazole)3100 - 3300Broad, Medium
N-H Stretch (amines)3300 - 3500Medium to Strong, Doublet
C=N Stretch1610 - 1640Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium to Strong

Note: The absorption bands are predictions based on data from various substituted benzimidazoles. Actual values may vary.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern will likely involve the loss of amino groups and cleavage of the imidazole ring, which are characteristic fragmentation pathways for benzimidazole derivatives.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 7 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the general procedure for obtaining an FTIR spectrum.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the die under high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethanol or methanol).

    • Dilute the stock solution to a final concentration that gives an absorbance reading in the range of 0.1-1.0 absorbance units.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum using electrospray ionization (ESI) or electron ionization (EI).

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

    • Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature for ESI; electron energy for EI) to optimal values for the compound.

    • Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Visualization of Characterization Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel benzimidazole derivative.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Logical_Relationship_Diagram cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information NMR NMR (¹H, ¹³C) Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity IR FTIR Functional_Groups Functional Groups (N-H, C=N, etc.) IR->Functional_Groups MS Mass Spec. Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight UV_Vis UV-Vis Electronic_Transitions Conjugated System Electronic Transitions UV_Vis->Electronic_Transitions Structure Confirmed Structure of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Electronic_Transitions->Structure

Caption: Logical relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the NMR Analysis of 2-Aminobenzimidazole: A Close Analog to 1H-Benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-aminobenzimidazole. Despite extensive searches, specific experimental ¹H and ¹³C NMR data for 1H-benzimidazole-1,2-diamine could not be located in the available scientific literature. Therefore, this guide focuses on its closest structural analog, 2-aminobenzimidazole, for which reliable spectroscopic data has been published. The information presented herein serves as a robust reference for researchers working with substituted benzimidazoles and can aid in the prediction and interpretation of NMR spectra for related compounds.

Molecular Structure and Atom Numbering

The structural formula of 2-aminobenzimidazole with the conventional atom numbering system used for NMR signal assignment is depicted below. This numbering is crucial for correlating the observed chemical shifts to specific atoms within the molecule.

Caption: Molecular structure of 2-aminobenzimidazole with atom numbering.

Experimental Protocols

A standard protocol for acquiring NMR spectra of benzimidazole derivatives is outlined below. This procedure is based on common practices reported in the literature for similar compounds.[1]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the 2-aminobenzimidazole sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves the compounds and allows for the observation of exchangeable protons like N-H.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.

NMR Data Acquisition
  • Spectrometer: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • A standard single-pulse experiment is generally sufficient.

    • The spectral width should be set to encompass the expected chemical shift range (typically 0-14 ppm).

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • A wider spectral width is required (typically 0-180 ppm).

    • A larger number of scans is necessary due to the lower natural abundance of ¹³C.

  • Reference: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR data for 2-aminobenzimidazole in DMSO-d₆.

¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.12mH-4, H-7
~6.86mH-5, H-6
~6.26br s2-NH₂
Not explicitly reported, but expected >10 ppmbr sN1-H

Data sourced from ChemicalBook.[2] Note that the N1-H proton signal is often broad and its chemical shift can be variable.

¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~159.0C-2
~140.0C-3a, C-7a (averaged due to tautomerism)
~120.0C-5, C-6 (averaged due to tautomerism)
~113.0C-4, C-7 (averaged due to tautomerism)

Note: The symmetry in the benzimidazole ring due to tautomerism often leads to fewer than the expected number of signals for the aromatic carbons, with pairs of carbons becoming chemically equivalent on the NMR timescale.

Logical Workflow for NMR Analysis

The general workflow for the NMR analysis of a benzimidazole derivative, from sample preparation to structural elucidation, is illustrated in the following diagram.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube (Filtration) A->B C NMR Spectrometer Setup (Lock, Shim) B->C D 1D NMR Acquisition (1H, 13C) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F G 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) F->G If needed for complex structures H Structure Elucidation & Verification F->H G->H

Caption: A generalized workflow for NMR analysis.

Discussion and Interpretation

The ¹H NMR spectrum of 2-aminobenzimidazole in DMSO-d₆ typically shows two multiplets in the aromatic region corresponding to the protons on the benzene ring.[2] Due to the symmetry arising from rapid proton exchange (tautomerism) between N1 and N3, the H-4/H-7 and H-5/H-6 protons are often chemically equivalent, leading to simplified multiplets.[3][4] The protons of the amino group at the 2-position usually appear as a broad singlet.[2] The N-H proton of the imidazole ring is also a broad singlet, typically found at a downfield chemical shift (often >10 ppm).

In the ¹³C NMR spectrum, the C-2 carbon, being attached to three nitrogen atoms, is the most deshielded and appears at the lowest field. The aromatic carbons of the benzene ring will also show a degree of equivalence due to tautomerism, resulting in fewer than six distinct signals.

For a more detailed and unambiguous assignment, especially for more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Conclusion

While experimental NMR data for this compound remains elusive in the public domain, the comprehensive analysis of its close structural analog, 2-aminobenzimidazole, provides a valuable framework for researchers in the field. The provided data tables, experimental protocols, and logical workflow diagrams offer a solid foundation for the characterization of this important class of heterocyclic compounds. It is recommended that for novel benzimidazole derivatives, a full suite of 1D and 2D NMR experiments be conducted for complete and accurate structural elucidation.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a critical class of heterocyclic aromatic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their significance stems from their versatile biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] Understanding the spectroscopic and synthetic characteristics of the fundamental 1H-benzimidazole unit is essential for the development and quality control of new benzimidazole-based therapeutic agents. This guide details the FT-IR spectral data, a standard synthesis protocol, and the experimental methodology for the characterization of 1H-benzimidazole.

FT-IR Spectral Data for 1H-Benzimidazole

The FT-IR spectrum of 1H-benzimidazole provides a vibrational fingerprint of the molecule, allowing for the identification of its key functional groups. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of N-H, C-H, C=N, and C=C bonds within the fused ring system. The data presented below is for a solid sample, typically analyzed as a KBr pellet or a Nujol mull.[5]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3409 - 3236N-H StretchingImidazole N-HBroad, Medium
3100 - 3000C-H StretchingAromatic C-HMedium to Weak
1620 - 1580C=N StretchingImidazole RingMedium
1500 - 1400C=C StretchingBenzene RingStrong
1300 - 1200In-plane N-H BendingImidazole N-HMedium
~740Out-of-plane C-H BendingAromatic C-HStrong

Note: Peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[5][6]

Experimental Protocols

A widely used and efficient method for synthesizing the benzimidazole core is the condensation reaction of o-phenylenediamine with formic acid.[7][8]

Materials:

  • o-phenylenediamine (54.0 g, 0.5 mole)

  • 90% Formic acid (32 mL, ~0.75 mole)

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon (Norite or activated charcoal)

  • Distilled water

Apparatus:

  • 500 mL round-bottomed flask

  • Water bath or heating mantle

  • Beaker (1.5 L)

  • Buchner funnel and flask

  • Filter paper

  • pH indicator paper (litmus)

Procedure:

  • In a 500 mL round-bottomed flask, combine 54 g of o-phenylenediamine with 32 mL of 90% formic acid.[8]

  • Heat the mixture in a water bath at 100°C for two hours.[7][9][8]

  • After heating, allow the reaction mixture to cool to room temperature.

  • Slowly add 10% sodium hydroxide solution to the cooled mixture while swirling the flask, until the solution is just alkaline to litmus paper.[7]

  • Collect the precipitated crude benzimidazole by vacuum filtration using a Buchner funnel.[7]

  • Wash the crude product with two portions of 25 mL of cold water.[7]

  • For recrystallization, dissolve the crude product in 750 mL of boiling water in a 1.5 L beaker.[8]

  • Add approximately 2 g of decolorizing carbon and digest the solution for 15 minutes.[7]

  • Filter the hot solution rapidly through a preheated Buchner funnel to remove the carbon.

  • Cool the filtrate to approximately 10-15°C to allow the pure benzimidazole to crystallize.

  • Collect the white crystals by filtration, wash with 50 mL of cold water, and dry at 100°C. The expected yield is approximately 49-50.5 g (83-85%).[8]

The FT-IR spectrum of the synthesized solid 1H-benzimidazole can be obtained using the KBr pellet method.[10][11]

Materials:

  • Synthesized 1H-benzimidazole (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Acetone (for cleaning)

Apparatus:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula

  • Oven

Procedure:

  • Dry the KBr powder in an oven to remove any moisture, which can interfere with the IR spectrum.[12]

  • Place approximately 1-2 mg of the synthesized 1H-benzimidazole and 100-200 mg of dry KBr into an agate mortar.[10]

  • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[12][13]

  • Transfer the powder into the pellet die.

  • Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[10]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual pathway highlighting the biological importance of the benzimidazole scaffold.

Synthesis_Workflow reagents o-Phenylenediamine + Formic Acid reaction Heat at 100°C (2 hours) reagents->reaction neutralization Cool & Add 10% NaOH reaction->neutralization filtration1 Vacuum Filtration & Cold Water Wash neutralization->filtration1 crude_product Crude Benzimidazole filtration1->crude_product recrystallization Recrystallization (Boiling Water + Carbon) crude_product->recrystallization filtration2 Hot Filtration recrystallization->filtration2 crystallization Cool to 10-15°C filtration2->crystallization final_product Pure 1H-Benzimidazole crystallization->final_product analysis FT-IR Analysis final_product->analysis

Caption: Synthesis workflow for 1H-benzimidazole.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation of 1H-benzimidazole-1,2-diamine. The information is compiled from established fragmentation patterns of benzimidazole derivatives and general principles of mass spectrometry. This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and similar compounds.

Introduction

This compound is a heterocyclic aromatic compound with a benzimidazole core functionalized with two amine groups. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and quantification in various matrices. This guide will focus on the fragmentation pathways under Electron Ionization (EI), a common ionization technique for such molecules.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by the stability of the benzimidazole ring and the presence of the amine substituents. The molecular ion is likely to be prominent. Subsequent fragmentation is anticipated to proceed through several key pathways, primarily involving the loss of small neutral molecules and radicals from the amine groups and the imidazole ring.

Based on the fragmentation of similar benzimidazole derivatives, the following pathways are proposed[1][2][3][4]:

  • Initial Loss of Amino or Imino Radicals: The molecular ion may undergo cleavage of the N-N bond or the C-N bonds of the diamine moiety.

  • Loss of HCN: A characteristic fragmentation of the imidazole ring involves the elimination of a molecule of hydrogen cyanide (HCN)[1][2].

  • Ring Contraction and Cleavage: The benzimidazole ring system can undergo complex rearrangements, leading to various smaller fragment ions.

A proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [M]+. m/z 148 This compound F1 [M-NH2]+. m/z 132 M->F1 -NH2 F2 [M-HCN]+. m/z 121 M->F2 -HCN F3 [M-NH2-HCN]+. m/z 105 F1->F3 -HCN F2->F3 -NH2 F4 [C6H5N]+. m/z 91 F3->F4 -N F5 [C5H4]+. m/z 64 F4->F5 -HCN

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Data

m/zProposed Fragment IonProposed StructureEstimated Relative Abundance (%)
148[M]+•C7H8N4+•100
132[M-NH2]+C7H6N3+40-60
121[M-HCN]+•C6H7N3+•30-50
105[M-NH2-HCN]+C6H5N2+20-40
91[C6H5N]+•C6H5N+•15-30
64[C5H4]+•C5H4+•10-20

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by mass spectrometry. This protocol is based on standard methods for small molecule analysis[5][6][7].

4.1. Sample Preparation

  • Dissolution: Dissolve a small amount (0.1-1 mg) of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Prepare a series of dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Matrix Considerations: For analysis from complex matrices (e.g., biological fluids, environmental samples), a sample clean-up and extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances[7].

4.2. Mass Spectrometry Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended. Alternatively, direct infusion into a mass spectrometer with an EI source can be used.

  • GC Conditions (for GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full scan to obtain a complete fragmentation pattern.

The following diagram outlines the general experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Extraction Extraction (if needed) Dilution->Extraction Injection GC-MS or Direct Infusion Extraction->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Separation Mass Analysis (Quadrupole/ToF) Ionization->Separation Detection Detector Separation->Detection Acquisition Data Acquisition Detection->Acquisition Interpretation Spectrum Interpretation Acquisition->Interpretation

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric fragmentation of this compound. While experimental data for this specific molecule is limited, the proposed fragmentation pathways, based on the well-documented behavior of the benzimidazole scaffold, offer a robust starting point for its characterization. The provided experimental protocols serve as a general guideline for researchers to develop specific methods for their analytical needs. Further experimental work is necessary to confirm these proposed pathways and to obtain precise quantitative fragmentation data.

References

An In-depth Technical Guide to the X-ray Crystal Structure of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Benzimidazole Crystallography

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The three-dimensional structure of these molecules, determined by X-ray crystallography, is fundamental to understanding their mechanism of action and for rational drug design. The benzimidazole scaffold, a fusion of benzene and imidazole rings, allows for diverse substitutions, which in turn influence the molecule's conformation, crystal packing, and intermolecular interactions.[3][4]

This guide provides a technical overview of the synthesis, characterization, and X-ray crystal structure analysis of 2-(o-aminophenyl)benzimidazole, a derivative that showcases key structural features of this important heterocyclic family.

Experimental Protocols

Synthesis of 2-(o-aminophenyl)benzimidazole

The synthesis of 2-(o-aminophenyl)benzimidazole is typically achieved through the reduction of a nitro-precursor, 2-(o-nitrophenyl)benzimidazole.[5]

Step 1: Synthesis of 2-(o-nitrophenyl)benzimidazole

A common method involves the condensation reaction of o-phenylenediamine with o-nitrobenzoic acid or its derivatives.

Step 2: Reduction to 2-(o-aminophenyl)benzimidazole

The nitro-substituted benzimidazole is reduced to the corresponding amine. A typical procedure is as follows:

  • A solution of 2-(o-nitrophenyl)benzimidazole (13 mmoles) in 250 mL of methanol is prepared.

  • Palladium on carbon (Pd/C, 0.430 g) is added to the solution.

  • The mixture is subjected to hydrogenation at a pressure of 100 psi for 3 hours.[5]

  • The reaction mixture is then filtered to remove the catalyst.

  • The solvent is evaporated to yield the crude product as a light brown solid.

  • The solid is redissolved in methanol and refluxed with activated charcoal for purification, followed by filtration to obtain the pure compound.[5]

An alternative reduction method can be performed using Sn-Conc. HCl or Zn-Conc. HCl.[5]

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For many benzimidazole derivatives, slow evaporation of a suitable solvent is an effective method. For instance, single crystals of N-methyl-2-(o-nitrophenyl)benzimidazole, a related compound, were obtained from a diethyl ether-dichloromethane (3:1) mixture.[5] A similar approach can be adapted for 2-(o-aminophenyl)benzimidazole.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The data collection strategy aims to measure the intensities of a large number of unique reflections.

The collected data is then processed, and the crystal structure is solved and refined using specialized software packages. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[6]

Crystallographic Data and Molecular Structure

The crystal structure of 2-(o-aminophenyl)benzimidazole reveals a planar molecule.[5] This planarity is a significant feature, influencing its electronic properties and potential for π-π stacking interactions in the crystal lattice.

Table 1: Crystal Data and Structure Refinement for a Representative Benzimidazole Derivative (Note: As the full crystallographic information file (CIF) for 2-(o-aminophenyl)benzimidazole is not provided in the search results, this table represents typical parameters for a benzimidazole derivative.)

ParameterValue
Chemical formulaC₁₃H₁₁N₃
Formula weight209.25
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.1878(3)
b (Å)16.899(5)
c (Å)16.581(4)
β (°)98.78(2)
Volume (ų)2848.1(1)
Z8
Density (calculated) (g/cm³)0.976
Absorption coefficient (mm⁻¹)0.06
F(000)880
Crystal size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.0 to 25.0
Reflections collected12457
Independent reflections4995 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.137
R indices (all data)R₁ = 0.098, wR₂ = 0.171

Data adapted from a representative benzimidazole derivative for illustrative purposes.[3]

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(o-aminophenyl)benzimidazole is characterized by the presence of both intramolecular and intermolecular hydrogen bonds.[5] These interactions are crucial in stabilizing the crystal lattice and defining the overall supramolecular architecture. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) in the molecule facilitates the formation of these networks.

The planar nature of the molecule also allows for π-π stacking interactions between the aromatic rings of adjacent molecules, further contributing to the stability of the crystal structure.

Logical and Experimental Workflows

The process of determining the X-ray crystal structure of a novel benzimidazole derivative follows a logical progression from synthesis to structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis start Starting Materials (o-phenylenediamine derivative) reaction Chemical Reaction (e.g., Condensation, Reduction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Data Interpretation structure_refinement->final_structure

Workflow for Crystal Structure Determination.

Conclusion

The structural analysis of benzimidazole derivatives, exemplified here by 2-(o-aminophenyl)benzimidazole, provides invaluable insights for medicinal chemists and materials scientists. The detailed knowledge of the molecular geometry, conformation, and intermolecular interactions derived from X-ray crystallography is essential for understanding structure-activity relationships and for the design of new molecules with enhanced biological or material properties. The methodologies outlined in this guide provide a framework for the structural elucidation of this important class of heterocyclic compounds.

References

Navigating the Solubility Landscape of 1H-benzimidazole-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1H-benzimidazole-1,2-diamine, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information for the target compound, alongside quantitative data for the parent compound, benzimidazole, to offer a comparative context. Furthermore, this guide furnishes detailed, generalized experimental protocols for determining the solubility of benzimidazole derivatives, empowering researchers to generate precise data for their specific applications. This document also includes a visual representation of a standard experimental workflow for solubility determination.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₇H₈N₄. It serves as a crucial building block in the synthesis of various pharmaceutical agents and other fine chemicals. Its physical and chemical properties, particularly its solubility in different solvent systems, are critical parameters for its effective use in drug discovery, process development, and formulation. An accurate understanding of its solubility is paramount for designing efficient synthetic routes, purification strategies, and ultimately, for the development of bioavailable drug products.

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is slightly soluble in water and soluble in organic solvents such as ethanol and methanol. This general observation suggests that the compound is polar in nature, consistent with the presence of amine functional groups.

Quantitative Solubility of Structurally Related Compounds

To provide a more quantitative perspective, the following table summarizes the solubility data for the parent compound, benzimidazole, in various solvents. This data can serve as a useful reference for estimating the solubility behavior of this compound, although experimental verification is strongly recommended.

CompoundSolventTemperature (°C)Solubility (mg/L)Reference
BenzimidazoleWater302010[1]
Benzimidazole1-Propanol25-[2][3]
Benzimidazole1-Butanol25-[2][3]
Benzimidazole2-Butanol25-[2][3]
Benzimidazole2-Methyl-2-propanol25-[2][3]
Benzimidazole1-Hexanol25-[2][3]

Note: Specific quantitative values for benzimidazole in alcohols were not provided in the search results, but the studies indicate that solubility is higher than in water and generally decreases with an increase in the alkyl chain length of the alcohol.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a benzimidazole derivative, such as this compound, based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers of various pH)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vials for sample collection

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a volumetric flask or a vial). The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Equilibration:

    • Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to allow it to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer changes).

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Withdraw Supernatant B->C D Filter Sample C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Potential Biological Interactions

While specific signaling pathways for this compound are not well-documented, it is noteworthy that some benzimidazole diamide derivatives have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[4][5][6] The NOD2 pathway is a component of the innate immune system that recognizes bacterial muramyl dipeptide (MDP) and triggers a pro-inflammatory response. The interaction of benzimidazole derivatives with this pathway suggests a potential area for further investigation into the biological activities of this compound.

The following is a simplified representation of the NOD2 signaling pathway.

NOD2_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 RIP2 RIP2 Kinase NOD2->RIP2 NFkB NF-κB Activation RIP2->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Benzimidazole Benzimidazole Diamides Benzimidazole->NOD2 Inhibition

Caption: Simplified NOD2 signaling pathway.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While specific quantitative data remains elusive, the provided qualitative information, contextual data from related compounds, and a detailed experimental protocol offer a solid foundation for researchers. The visualization of the experimental workflow provides a clear and actionable plan for determining the solubility of this and other similar compounds. Further experimental investigation is necessary to fully characterize the solubility profile of this compound and to explore its potential interactions with biological pathways such as the NOD2 signaling cascade.

References

Tautomeric Forms of 1H-benzimidazole-1,2-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-1,2-diamine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to endogenous purines and its potential as a scaffold for drug design. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can influence its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon established principles of benzimidazole chemistry and spectroscopic analysis of analogous compounds. Detailed experimental protocols for synthesis and characterization, alongside computational data, are presented to facilitate further research and development in this area.

Introduction

Benzimidazole derivatives are a cornerstone in the development of a wide range of therapeutic agents, exhibiting activities such as antimicrobial, antiviral, and anticancer effects. The biological activity of these compounds is intrinsically linked to their molecular structure, including the specific tautomeric form that predominates under physiological conditions. This compound, in particular, presents a fascinating case for tautomeric studies due to the presence of two amino groups on the benzimidazole core. Understanding the equilibrium between its potential tautomers is paramount for predicting its interaction with biological targets and for the rational design of novel drug candidates.

Tautomeric Forms of this compound

This compound can exist in several prototropic tautomeric forms. The primary equilibrium involves the migration of a proton between the nitrogen atoms of the imidazole ring and the exocyclic amino groups. The principal tautomeric forms are the amino-imino and diamino forms.

  • Diamino Tautomer: This form, this compound, is characterized by two exocyclic amino groups.

  • Amino-imino Tautomers: These forms arise from the migration of a proton from either an exocyclic amino group or the N1-H of the imidazole ring to the other nitrogen atom of the imidazole ring or to an exocyclic amino nitrogen, resulting in the formation of an imino group.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization

Synthesis of this compound

A general and adaptable method for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with various reagents. For the synthesis of this compound, a suitable starting material would be 1,2,3-triaminobenzene or a protected derivative. A plausible synthetic route is outlined below.

SynthesisWorkflow Start Start: 1,2-Diamino-3-nitrobenzene Step1 Reduction of nitro group (e.g., H2, Pd/C or SnCl2, HCl) Start->Step1 Intermediate1 Intermediate: 1,2,3-Triaminobenzene Step1->Intermediate1 Step2 Cyclization with a C1 synthon (e.g., Cyanogen bromide or Formic acid) Intermediate1->Step2 Product Product: this compound Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from general benzimidazole synthesis):

  • Reduction of 1,2-Diamino-3-nitrobenzene: To a solution of 1,2-diamino-3-nitrobenzene (1 mmol) in ethanol (20 mL), add a catalytic amount of Palladium on carbon (10% w/w). Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2,3-triaminobenzene.

  • Cyclization: Dissolve the crude 1,2,3-triaminobenzene (1 mmol) in a suitable solvent such as ethanol or a mixture of water and ethanol. Add an equimolar amount of cyanogen bromide (caution: highly toxic) or an excess of formic acid. Reflux the reaction mixture for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia solution). The crude product may precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying and quantifying the different tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The number and chemical shifts of the N-H protons are indicative of the tautomeric form. In the diamino form, one might expect to see distinct signals for the N1-H and the two NH₂ groups. In the amino-imino forms, the appearance of an imino (=NH) proton signal at a different chemical shift would be a key indicator. The exchange rate between tautomers can affect the appearance of the spectra, with fast exchange leading to averaged signals.

  • ¹³C NMR: The chemical shift of the C2 carbon is particularly sensitive to the tautomeric state. In the diamino form, the C2 carbon is attached to an amino group, while in the imino forms, it is part of a C=N bond, leading to a significant downfield shift.

Infrared (IR) Spectroscopy:

  • The N-H stretching region (3500-3200 cm⁻¹) can provide information about the different types of N-H bonds present (e.g., NH₂ vs. =NH).

  • The C=N stretching vibration (around 1650-1550 cm⁻¹) would be characteristic of the imino tautomers.

Computational Analysis of Tautomers

Methodology for DFT Calculations:

  • Geometry Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Single-point energies are calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies of the tautomers. The effect of the solvent can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Table 1: Predicted Relative Energies and Dipole Moments of Tautomers (Hypothetical Data Based on Analogous Systems)

TautomerRelative Energy (kcal/mol, Gas Phase)Relative Energy (kcal/mol, Water)Dipole Moment (Debye, Gas Phase)
Diamino0.000.003.5
Amino-imino A+2.5+1.85.2
Amino-imino B+3.1+2.24.8

Table 2: Key Calculated Bond Lengths (Å) and Bond Angles (°) for the Diamino Tautomer (Hypothetical Data Based on Analogous Systems)

ParameterBond/AngleValue
Bond LengthC2-N(amino)1.37
C2-N11.38
N1-H1.01
Bond AngleN1-C2-N(amino)122.5
C2-N1-C7a108.0

Conclusion

The tautomerism of this compound is a key determinant of its chemical and biological properties. This guide has provided a framework for understanding, synthesizing, and characterizing its various tautomeric forms. While specific experimental data for this compound remains to be fully elucidated, the principles and methodologies outlined herein, based on well-studied analogous systems, offer a solid foundation for future research. A thorough investigation of the tautomeric landscape of this compound will undoubtedly contribute to the development of novel and effective therapeutic agents. Further studies employing advanced spectroscopic techniques and high-level computational methods are encouraged to precisely quantify the tautomeric equilibrium and to explore the structure-activity relationships of this promising molecular scaffold.

Physical and chemical properties of 1H-benzimidazole-1,2-diamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1H-benzimidazole-1,2-diamine. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this document also outlines a plausible synthetic approach and general analytical methodologies based on established benzimidazole chemistry. The broader biological significance of the benzimidazole scaffold is also discussed to provide context for its potential applications in drug discovery and development.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and imidazole ring system, with two amine groups substituted at the 1 and 2 positions of the imidazole ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 29540-87-2N/A
Molecular Formula C₇H₈N₄N/A
Molecular Weight 148.17 g/mol N/A
Appearance White to light yellow crystalline powder
Melting Point 256-259 °CN/A
Boiling Point (Predicted) 407.6 ± 28.0 °CN/A
Density (Predicted) 1.52 ± 0.1 g/cm³N/A
pKa (Predicted) 6.33 ± 0.10N/A
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and methanol.N/A

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway for this compound could involve the reaction of 1,2,3-triaminobenzene with cyanogen bromide. This approach is a variation of the Phillips-Ladenburg synthesis of benzimidazoles.

Materials:

  • 1,2,3-Triaminobenzene dihydrochloride

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1,2,3-triaminobenzene dihydrochloride in a minimal amount of water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • To this solution, add a solution of cyanogen bromide in ethanol dropwise with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_process Reaction Steps 1_2_3_Triaminobenzene 1,2,3-Triaminobenzene Neutralization Neutralization with NaHCO3 1_2_3_Triaminobenzene->Neutralization Cyanogen_Bromide Cyanogen Bromide Condensation Condensation Reaction (Ethanol, Reflux) Cyanogen_Bromide->Condensation Neutralization->Condensation Purification Purification (Precipitation & Recrystallization) Condensation->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: General Analytical Methodologies for Benzimidazole Derivatives

TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The amine protons (NH and NH₂) would likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon at the 2-position of the imidazole ring would likely appear downfield.
FT-IR Characteristic N-H stretching vibrations for the amine groups would be expected in the range of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the benzimidazole ring would appear around 1500-1640 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 148.08).

Biological Significance and Signaling Pathways

Direct experimental evidence for the involvement of this compound in specific signaling pathways is not available in the current scientific literature. However, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1]

Derivatives of benzimidazole have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.[1] The biological activity of these derivatives is often attributed to their ability to interact with various biological targets. For example, some benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways, often through the inhibition of receptor tyrosine kinases like EGFR and HER2.

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the benzimidazole ring. Therefore, while the core scaffold is of significant interest, the specific biological functions of this compound remain to be elucidated through future research.

Diagram 2: General Biological Significance of the Benzimidazole Scaffold

G cluster_activities Pharmacological Activities Benzimidazole_Scaffold Benzimidazole Scaffold Anticancer Anticancer Benzimidazole_Scaffold->Anticancer Antimicrobial Antimicrobial Benzimidazole_Scaffold->Antimicrobial Antiviral Antiviral Benzimidazole_Scaffold->Antiviral Anthelmintic Anthelmintic Benzimidazole_Scaffold->Anthelmintic

Caption: Pharmacological activities of benzimidazole derivatives.

Conclusion

This compound is a compound with established basic physical and chemical properties. However, there is a notable gap in the scientific literature regarding its specific synthesis protocols, detailed analytical characterization, and, most importantly, its biological activity and involvement in cellular signaling pathways. The information provided in this guide serves as a foundational resource and highlights the need for further experimental investigation to fully understand the potential of this particular benzimidazole derivative in the context of drug discovery and development. The proposed synthetic and analytical methods offer a starting point for researchers interested in exploring this compound.

References

Methodological & Application

Application of 1H-benzimidazole-1,2-diamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 1H-benzimidazole-1,2-diamine and its derivatives in medicinal chemistry, with a focus on their anticancer and kinase inhibitory activities. It includes structured data, experimental protocols, and visualizations to guide researchers in this field.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. This compound serves as a key building block for the synthesis of a diverse array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and antimicrobial compounds. This document outlines the synthesis, biological evaluation, and mechanism of action of compounds derived from this versatile scaffold.

Data Presentation

Table 1: Anticancer Activity of 2-Substituted Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-substituted benzimidazole derivatives against various human cancer cell lines.

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)Reference
1 2-(4-Bromophenyl)PC-3 (Prostate)0.64[1]
2 2-(Thiazol-2-yl)PC-3 (Prostate)0.37[1]
3 2-(3-Chloro-4-fluorophenyl)ureidoHepG-2 (Liver)7.5[1][2]
4 2-(Furan-2-yl)HeLa (Cervical)1.71 ± 0.14[1]
5 2-(Furan-2-yl)HepG-2 (Liver)0.71 ± 0.07[1]
6 2-(Furan-2-yl)A549 (Lung)2.41 ± 0.31[1]
7 2-(Furan-2-yl)MCF-7 (Breast)1.94 ± 0.08[1]
8 1-(3-Chlorobenzyl)-2-methylA549 (Lung)111.70 ± 6.22[3]
9 1-(3-Chlorobenzyl)-2-methylDLD-1 (Colon)185.30 ± 5.87[3]
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

This table presents the in vitro kinase inhibitory activity (IC50 values) of selected benzimidazole derivatives against various protein kinases.

Compound IDKinase TargetIC50 (nM)Reference CompoundReference IC50 (nM)Reference
10 VEGFR-26.7Sorafenib-[4]
11 VEGFR-28.9Sorafenib-[4]
12 Pin1640--[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, this compound, starting from o-phenylenediamine.

Materials:

  • o-phenylenediamine

  • Cyanogen bromide (CNBr) or Thiourea

  • Methanol or Ethanol

  • Ammonium hydroxide or appropriate base

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Step 1: Synthesis of 2-Aminobenzimidazole.

    • Dissolve o-phenylenediamine in methanol.

    • Slowly add a solution of cyanogen bromide in methanol at room temperature with stirring.[1][2]

    • Alternatively, reflux o-phenylenediamine with thiourea in ethanol.

    • After the reaction is complete (monitored by TLC), neutralize the reaction mixture with ammonium hydroxide or another suitable base to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2-aminobenzimidazole.[1]

  • Step 2: Synthesis of 2-Substituted Benzimidazoles (General).

    • The synthesized 2-aminobenzimidazole can be further derivatized at the amino group or the imidazole nitrogen. For the synthesis of 2-aryl or 2-alkyl benzimidazoles, a common method involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids.[5][6]

    • Using Aldehydes: Dissolve o-phenylenediamine and the desired aldehyde in a suitable solvent like ethanol or DMF. An oxidizing agent such as sodium metabisulfite may be used.[2] The reaction can be heated under reflux or subjected to microwave irradiation to reduce reaction times.[7]

    • Using Carboxylic Acids: Reflux o-phenylenediamine with the desired carboxylic acid in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or in a strong acid medium like polyphosphoric acid.[5]

    • The reaction mixture is then cooled and neutralized to precipitate the 2-substituted benzimidazole derivative.

    • The crude product is purified by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of benzimidazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Test compounds (benzimidazole derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of benzimidazole derivatives against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[11][12]

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (benzimidazole derivatives) dissolved in DMSO

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In the wells of a white microplate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate at room temperature for the time specified in the kit's protocol (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-luciferin reaction that produces a luminescent signal.

    • Incubate at room temperature for the time specified in the kit's protocol (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis of 2-Substituted Benzimidazoles cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Aldehyde_Carboxylic_Acid Aldehyde or Carboxylic Acid Aldehyde_Carboxylic_Acid->Condensation 2-Substituted_Benzimidazole 2-Substituted Benzimidazole Derivative Condensation->2-Substituted_Benzimidazole

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Mechanism of Action: Kinase Inhibition cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Downstream Kinase Receptor_Tyrosine_Kinase->Kinase_A Activates Substrate_Protein Substrate Protein Kinase_A->Substrate_Protein Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Substrate_Protein->Cell_Proliferation Leads to Benzimidazole_Inhibitor Benzimidazole Kinase Inhibitor Benzimidazole_Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a kinase signaling pathway by a benzimidazole derivative.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow Workflow for In Vitro Anticancer Screening Start Synthesized Benzimidazole Derivatives Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Various Concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination Mechanism_Studies Further Mechanistic Studies (e.g., Kinase Assay, Apoptosis) IC50_Determination->Mechanism_Studies

Caption: A typical workflow for the in vitro screening of anticancer compounds.

References

Synthesis of Novel Kinase Inhibitors from 1H-Benzimidazole-1,2-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile scaffold, 1H-benzimidazole-1,2-diamine. The methodologies outlined herein are based on established synthetic routes for analogous benzimidazole-based compounds and provide a framework for the development of novel kinase inhibitors.

Introduction

The benzimidazole core is a prominent scaffold in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, including protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries with the potential to target various kinases with high potency and selectivity.

This document will focus on the synthesis of 2-amidobenzimidazole derivatives, a class of compounds that has shown significant promise as kinase inhibitors, particularly targeting Casein Kinase 1 Delta (CK1δ).[3]

Synthetic Pathway and Experimental Workflow

The synthesis of kinase inhibitors from this compound typically involves the acylation of the 2-amino group to introduce various substituents that can interact with the ATP-binding pocket of the target kinase.

Synthesis_Workflow Start This compound Coupling Acylation Reaction Start->Coupling AcylatingAgent Acylating Agent (e.g., Carboxylic Acid, Acyl Chloride) AcylatingAgent->Coupling Product 2-Amidobenzimidazole Kinase Inhibitor Coupling->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BiologicalScreening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->BiologicalScreening CK1_Pathway cluster_0 Wnt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Axin->BetaCatenin APC APC APC->BetaCatenin CK1 CK1 CK1->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription RTK_Pathway cluster_1 Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor RTK RTK Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

References

Application Notes and Protocols: Formation of Metal Complexes with 2-Aminobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing 2-aminobenzimidazole derivatives as ligands. While the specific ligand 1H-benzimidazole-1,2-diamine was initially queried, the available scientific literature predominantly focuses on the coordination chemistry of isomeric and related structures, such as 2-(1H-benzimidazol-2-yl)aniline and other 2-substituted benzimidazoles. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile coordination behavior of the benzimidazole moiety, which can form stable complexes with a variety of transition metals.[1][2] The resulting metal complexes have shown promise as potential therapeutic agents, particularly in the development of novel anticancer and antimicrobial drugs.[3][4][5]

The benzimidazole core is a key structural motif in many biologically active molecules.[1][6] Its derivatives can act as versatile ligands, coordinating with metal ions to form complexes with enhanced biological activity compared to the free ligands.[3][7] This enhancement is often attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. This document outlines the synthesis of such complexes, their characterization, and their potential applications.

Data Presentation

The following tables summarize key quantitative data from the synthesis and characterization of various metal complexes with 2-aminobenzimidazole derivatives.

Table 1: Physicochemical Properties of 2-(1H-benzimidazol-2-yl)aniline Derivative Ligands

LigandMolecular FormulaYield (%)Melting Point (°C)Appearance
2-(1H-benzimidazol-2-yl)phenol (L₁)C₁₃H₁₀N₂O92230–231Light-yellow powder[3][7]
2-(5-chloro-benzimidazol-2-yl)phenol (L₃)C₁₃H₉ClN₂O68240–241Light-yellow powder[7]
2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF)C₁₅H₁₂FN₃O---

Data not available is denoted by '-'.

Table 2: Characterization Data of Metal Complexes

ComplexMolecular FormulaYield (%)Melting Point (°C)Color
[Cu(L₁)₂]C₂₆H₁₈CuN₄O₂89>300Brown powder[3][7]
[Zn(L₁)₂]C₂₆H₁₈N₄O₂Zn->300White powder[7]
[Ag(L₁)(H₂O)]C₂₆H₂₀AgN₄O₂78>300Pink powder[3]
[Co(BMF)(phen)Cl]Cl·2H₂O (C4)C₂₇H₂₃Cl₂CoFN₅O₃72311–316Brown[4]
[Cu(BMF)(phen)Cl]3H₂O (C2)C₃₀H₂₅ClCuFN₅O₄69303–308Green[4]

Data not available is denoted by '-'.

Table 3: Selected Spectroscopic Data for Ligands and Complexes

CompoundKey FT-IR Bands (cm⁻¹)¹H-NMR Chemical Shifts (δ, ppm)
L₁ 3324 (ν(-NH) & ν(-OH)), 1631 (ν(C=N))[3][7]13.17 (s, 1H, -OH), 13.14 (s, 1H, -NH), 8.06–7.00 (m, Ar-H)[3][7]
[Cu(L₁)₂] 3057 (ν(-NH)), 1602 (ν(C=N)), 474 (ν(Cu-O)), 438 (ν(Cu-N))[3][7]-
HBMF 1730 (heterocyclic C=N), 1638 (azomethine C=N)[4]-
HBMF Complexes Shift of azomethine C=N band to lower value[4]-

Data not available is denoted by '-'.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-aminobenzimidazole derivative ligands and their subsequent metal complexes, based on methodologies reported in the literature.

Protocol 1: Synthesis of 2-(1H-benzimidazol-2-yl)phenol Ligand (L₁)

This protocol is adapted from the synthesis of 2-(1H-benzimidazol-2-yl)-phenol derivatives.[3][7]

Materials:

  • o-phenylenediamine

  • Salicylaldehyde (or substituted salicylaldehydes)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the corresponding salicylaldehyde (1 equivalent) in ethanol to the flask.

  • Add sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and then dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or DMF to obtain the pure ligand.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes with the prepared benzimidazole-derived ligands.[3][4][7]

Materials:

  • Synthesized benzimidazole-derived ligand (e.g., L₁)

  • Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the benzimidazole-derived ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The molar ratio of ligand to metal is typically 2:1.[7]

  • Reflux the resulting mixture for 2-4 hours.

  • A colored precipitate will form, indicating the formation of the complex.

  • Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid complex with the solvent used for the reaction (methanol or ethanol) and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Visualizations

Experimental Workflow for Metal Complex Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes.

G cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_characterization Characterization L_start o-phenylenediamine + Salicylaldehyde L_reflux Reflux in Ethanol with Na2S2O5 L_start->L_reflux L_product 2-(1H-benzimidazol-2-yl)phenol Ligand L_reflux->L_product C_start Ligand in Ethanol L_product->C_start Used in next step C_reflux Reflux C_start->C_reflux C_metal Metal(II) Salt in Ethanol C_metal->C_reflux C_product Metal Complex (Precipitate) C_reflux->C_product Char_methods FT-IR ¹H-NMR UV-Vis ESI-MS Elemental Analysis C_product->Char_methods Analyzed by

Caption: General workflow for ligand synthesis and metal complex formation.

Logical Relationship of Benzimidazole in Drug Development

The diagram below shows the logical progression from the core benzimidazole structure to its application in drug development.

G A Benzimidazole Core B Synthesis of 2-Aminobenzimidazole Derivatives (Ligands) A->B Chemical Modification C Formation of Metal Complexes B->C Coordination with Metal Ions D Enhanced Biological Activity (e.g., Anticancer) C->D Leads to E Drug Development and Clinical Trials D->E Potential for

Caption: Role of benzimidazole metal complexes in drug discovery.

Conclusion

The formation of metal complexes with 2-aminobenzimidazole derivatives represents a promising area of research for the development of new therapeutic agents. The synthetic protocols provided are robust and can be adapted for a variety of substituted ligands and metal ions. The characterization data is crucial for confirming the structure and purity of the synthesized complexes. Further research into the biological mechanisms of action of these complexes will be vital for their translation into clinical applications.

References

Application Notes and Protocols for N-arylation of 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-arylation of 1H-benzimidazole-1,2-diamine, a critical transformation for synthesizing compounds with significant potential in medicinal chemistry and materials science. Benzimidazole derivatives are known to possess a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[1] The protocols outlined below are based on established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, as well as microwave-assisted methodologies, which offer rapid and efficient synthesis.[2][3][4][5][6]

Applications in Drug Discovery

N-arylated benzimidazoles are key structural motifs in many pharmacologically active molecules.[7] The introduction of an aryl group at the N1 position can significantly modulate the biological activity of the benzimidazole core. These derivatives are of interest as inhibitors of various enzymes and receptors, and their development is a continuing area of focus in the search for new therapeutic agents. The synthetic methods described herein provide a direct route to novel libraries of N-aryl-1H-benzimidazole-1,2-diamines for screening and lead optimization in drug discovery programs.

G cluster_0 Drug Discovery Workflow cluster_1 Signaling Pathway Modulation Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies N-arylated Benzimidazole N-arylated Benzimidazole Lead Optimization->N-arylated Benzimidazole Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Target Protein (e.g., Kinase, Receptor) Target Protein (e.g., Kinase, Receptor) N-arylated Benzimidazole->Target Protein (e.g., Kinase, Receptor) Signaling Cascade Signaling Cascade Target Protein (e.g., Kinase, Receptor)->Signaling Cascade Cellular Response (e.g., Apoptosis, Proliferation) Cellular Response (e.g., Apoptosis, Proliferation) Signaling Cascade->Cellular Response (e.g., Apoptosis, Proliferation)

Caption: Logical workflow for drug discovery and the role of N-arylated benzimidazoles.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol is adapted from established procedures for the N-arylation of benzimidazoles and related heterocycles.[4][8]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 4,7-Dimethoxy-1,10-phenanthroline

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the vessel.

  • Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Seal the vessel and stir the mixture at 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

G Start Start Add Reactants, Catalyst, Ligand, Base Add Reactants, Catalyst, Ligand, Base Start->Add Reactants, Catalyst, Ligand, Base End End Reaction Reaction Monitor by TLC Monitor by TLC Reaction->Monitor by TLC Workup Workup Dilute and Filter Dilute and Filter Workup->Dilute and Filter Purification Purification Column Chromatography Column Chromatography Purification->Column Chromatography Add Anhydrous Solvent Add Anhydrous Solvent Add Reactants, Catalyst, Ligand, Base->Add Anhydrous Solvent Heat and Stir Heat and Stir Add Anhydrous Solvent->Heat and Stir Heat and Stir->Reaction Cool to RT Cool to RT Monitor by TLC->Cool to RT Cool to RT->Workup Wash and Dry Wash and Dry Dilute and Filter->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Concentrate->Purification Column Chromatography->End

Caption: Workflow for Copper-Catalyzed N-Arylation.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is based on the well-established Buchwald-Hartwig amination reaction for C-N bond formation.[6][9]

Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or BINAP

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol).

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated benzimidazole.

G Start Start Prepare Catalyst Complex Prepare Catalyst Complex Start->Prepare Catalyst Complex End End Reaction Reaction Monitor by TLC Monitor by TLC Reaction->Monitor by TLC Workup Workup Quench Reaction Quench Reaction Workup->Quench Reaction Purification Purification Column Chromatography Column Chromatography Purification->Column Chromatography Add Reactants and Base Add Reactants and Base Prepare Catalyst Complex->Add Reactants and Base Heat and Stir Heat and Stir Add Reactants and Base->Heat and Stir Heat and Stir->Reaction Cool to RT Cool to RT Monitor by TLC->Cool to RT Cool to RT->Workup Extract Product Extract Product Quench Reaction->Extract Product Wash and Dry Wash and Dry Extract Product->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Concentrate->Purification Column Chromatography->End

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Protocol 3: Microwave-Assisted N-Arylation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3][5] This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide

  • Appropriate catalyst system (Copper or Palladium as described above)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., DMF, DMSO, or toluene)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), catalyst (e.g., CuI, 10 mol%), ligand (if required), and base (2.0 mmol).

  • Add the solvent (3-5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes). The optimal conditions should be determined experimentally.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous work-up similar to the conventional heating methods described above.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-arylation of benzimidazole derivatives based on literature data. These should serve as a starting point for the optimization of the N-arylation of this compound.

Table 1: Comparison of Catalytic Systems for N-Arylation

Catalyst SystemCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Copper-Catalyzed (Ullmann-Type) CuI (5-10)DMEDA (10-20) or 4,7-Dimethoxy-1,10-phenanthroline (10)K₃PO₄ or Cs₂CO₃Toluene or Dioxane110-12012-2470-95[4]
Palladium-Catalyzed (Buchwald-Hartwig) Pd₂(dba)₃ (1-2)Xantphos (2-4) or BINAP (2-4)K₃PO₄ or NaOtBuToluene or Dioxane80-1108-1675-98[4]

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives

ReactantsCatalyst/ConditionsPower (W)Time (min)Yield (%)
o-phenylenediamine, carboxylic acidAcidic medium-1.5-480-95[3]
2-haloanilines, aldehydes, ammoniaNiCl₂, quinolin-8-ol, Cs₂CO₃13013up to 95[2]

Note: The yields and reaction conditions presented are for general benzimidazole syntheses and N-arylations and may vary for the specific N-arylation of this compound. Optimization of the reaction parameters is recommended for this specific substrate.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Derived from 1H-Benzimidazole-1,2-Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of agents derived from the 1H-benzimidazole scaffold, with a focus on structures related to 1H-benzimidazole-1,2-diamine. While direct synthetic routes starting from this compound are not extensively documented in peer-reviewed literature, this document outlines established methods for the synthesis of structurally similar and biologically active 2-aminobenzimidazole derivatives. The protocols provided are based on well-established benzimidazole chemistry and serve as a guide for the development of novel antimicrobial candidates.

Introduction to Benzimidazoles as Antimicrobial Agents

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3][4] The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with various biological targets within microbial cells, leading to their therapeutic effects.[1][4] The growing threat of antimicrobial resistance necessitates the development of new and effective antimicrobial agents, and benzimidazole derivatives continue to be a promising area of research.[1]

Synthesis of 2-Aminobenzimidazole Derivatives

A common and versatile method for the synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with a variety of reagents. For the synthesis of 2-aminobenzimidazole derivatives, which share a key structural feature with this compound, cyanogen bromide or cyanamide are often employed.

Diagram: General Synthesis of 2-Aminobenzimidazoles

G OPD o-Phenylenediamine Intermediate Guanidine Intermediate OPD->Intermediate Reagent Cyanogen Bromide (BrCN) or Cyanamide (H2NCN) Reagent->Intermediate Product 2-Aminobenzimidazole Intermediate->Product Cyclization

Caption: Synthesis of 2-Aminobenzimidazoles from o-Phenylenediamine.

Experimental Protocol: Synthesis of 2-Aminobenzimidazole

This protocol describes a general method for the synthesis of the parent 2-aminobenzimidazole, which can be further modified to produce a variety of derivatives.

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic) or Cyanamide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • Slowly add a solution of cyanogen bromide or cyanamide in ethanol to the stirred o-phenylenediamine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Filter any solid impurities and then neutralize the filtrate with a saturated solution of sodium carbonate until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-aminobenzimidazole.

Synthesis of Substituted Benzimidazole-1,2-diamine Analogs

While direct synthesis from this compound is not well-documented for antimicrobial applications, a plausible synthetic route to generate derivatives can be envisioned through the N-alkylation or N-acylation of the amino groups.

Diagram: Hypothetical Derivatization of this compound

G Start This compound Alkylated N-Alkylated Derivative Start->Alkylated Alkylation Acylated N-Acylated Derivative Start->Acylated Acylation AlkylHalide Alkyl/Aryl Halide (R-X) AlkylHalide->Alkylated AcylChloride Acyl Chloride (RCOCl) AcylChloride->Acylated

Caption: Potential synthetic pathways for derivatizing this compound.

Experimental Protocol: N-Alkylation of a 2-Aminobenzimidazole (General Procedure)

This protocol provides a general method for the N-alkylation of a 2-aminobenzimidazole, which can be adapted for this compound.

Materials:

  • 2-Aminobenzimidazole

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 2-aminobenzimidazole in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add the alkyl or benzyl halide dropwise to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific reactants (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Antimicrobial Activity of Benzimidazole Derivatives

The antimicrobial efficacy of synthesized benzimidazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
Compound IDR Group at C2R' Group at N1Test OrganismMIC (µg/mL)Reference
1 -H-CH₂-PhStaphylococcus aureus15.6[5]
2 -CH₃-HBacillus subtilis62.5[5]
3 -Ph-HEscherichia coli31.2[5]
4 -NH₂-HStaphylococcus aureus12.5Hypothetical Data
5 -NH-CH₂-Ph-HEscherichia coli25Hypothetical Data

Note: Data for compounds 4 and 5 are hypothetical examples for illustrative purposes, as direct antimicrobial data for derivatives of this compound is scarce.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
Compound IDR Group at C2R' Group at N1Test OrganismMIC (µg/mL)Reference
6 -SCH₃-HCandida albicans50[4]
7 -Ph-CH₂-(4-Cl-Ph)Aspergillus niger25[5]
8 -NH₂-HCandida albicans15.6Hypothetical Data

Note: Data for compound 8 is a hypothetical example.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized benzimidazole compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antimicrobial drugs (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.

Diagram: Key Positions for Substitution on the Benzimidazole Ring

Caption: Important positions for chemical modification on the benzimidazole scaffold.

Generally, the introduction of electron-withdrawing groups at the 5 and 6-positions and bulky hydrophobic groups at the 1 or 2-positions can enhance antimicrobial activity. The presence of an amino group at the 2-position, as in 2-aminobenzimidazole, has been shown to be a key pharmacophore for antimicrobial action. Further derivatization of this amino group could lead to compounds with improved potency and a broader spectrum of activity.

Conclusion

The benzimidazole scaffold remains a highly valuable template for the design and synthesis of new antimicrobial agents. While the direct use of this compound as a starting material is not prevalent, the synthesis of structurally related 2-aminobenzimidazole derivatives provides a promising avenue for the development of novel therapeutics. The protocols and data presented here offer a foundation for researchers to explore this important class of compounds in the ongoing fight against infectious diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for Anticancer Drug Development Using Benzimidazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a promising class of heterocyclic compounds in the field of oncology. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to potent anticancer activity. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for the development of anticancer drugs based on the benzimidazole scaffold. While the primary focus is on derivatives synthesized from precursors like o-phenylenediamine, the principles and methods described are broadly applicable to the development of novel anticancer agents from various benzimidazole starting materials.

Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various benzimidazole derivatives against a range of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Cytotoxicity of Substituted Benzimidazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 5 Bromo-derivativeMCF-7 (Breast)17.8 ± 0.24 (µg/mL)[1][2]
DU-145 (Prostate)10.2 ± 1.4 (µg/mL)[1][2]
H69AR (Lung)49.9 ± 0.22 (µg/mL)[1][2]
Compound C1 Novel Benzimidazole DerivativeT98G (Glioblastoma)< 50 (µg/mL)
PC3 (Prostate)< 50 (µg/mL)
MCF-7 (Breast)< 50 (µg/mL)
Compound D1 Novel Benzimidazole DerivativeT98G (Glioblastoma)< 50 (µg/mL)
PC3 (Prostate)< 50 (µg/mL)
MCF-7 (Breast)< 50 (µg/mL)
Compound 4r Benzimidazole-1,3,4-oxadiazolePANC-1 (Pancreatic)5.5
A549 (Lung)0.3[3]
MCF-7 (Breast)0.5[3]
Compound 4s Benzimidazole-1,3,4-oxadiazolePANC-1 (Pancreatic)6.7[3]
A549 (Lung)1.6[3]
Compound 6j 1,2-Disubstituted BenzimidazoleA549 (Lung)7.58 ± 0.08[4]
MCF-7 (Breast)4.20 ± 0.45[4]
Compound 6k 1,2-Disubstituted BenzimidazoleA549 (Lung)3.22[4]
MCF-7 (Breast)2.55[4]
Compound 6l 1,2-Disubstituted BenzimidazoleMCF-7 (Breast)3.61 ± 0.27[4]
Compound 6n 1,2-Disubstituted BenzimidazoleMCF-7 (Breast)4.50[4]
Compound 2a 1,2-Disubstituted BenzimidazoleA549 (Lung)111.70
DLD-1 (Colon)185.30[5]
Benzimidazole Acridine (8m) N/ASW480 (Colon)6.77[6][7]
HCT116 (Colon)3.33[6][7]

Table 2: Cytotoxicity of 1,3-Disubstituted-2,3-dihydro-2-iminobenzimidazoles

Compound IDCancer Cell LineIC50 (nM)Reference
Compound 7 HT-29 (Colon)9.26[8]
Compound 9 HT-29 (Colon)0.56[8]
MDA-MB-231 (Breast)0.123 - 1.65[8]
Compound 11 HT-29 (Colon)0.013[8]
Compound 4 MDA-MB-231 (Breast)0.123 - 1.65[8]
Compound 10 MDA-MB-231 (Breast)0.123 - 1.65[8]
Compound 13 MDA-MB-231 (Breast)0.123 - 1.65[8]

Experimental Protocols

Detailed methodologies for the synthesis of benzimidazole derivatives and their biological evaluation are provided below.

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles

This protocol describes a common method for synthesizing 2-substituted benzimidazoles starting from o-phenylenediamine and an appropriate aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 2-substituted benzimidazole derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis General Synthesis Workflow start Start reactants o-phenylenediamine + Substituted Aldehyde + Na2S2O5 in EtOH/H2O start->reactants reflux Reflux (4-6 hours) reactants->reflux precipitation Cooling and Precipitation reflux->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying characterization Spectroscopic Characterization (NMR, MS) drying->characterization end End Product characterization->end G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Benzimidazole Derivatives seed->treat mtt_add Add MTT Solution treat->mtt_add incubate Incubate (2-4 hours) mtt_add->incubate solubilize Add Solubilization Solution incubate->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze G cluster_apoptosis Annexin V/PI Apoptosis Assay Workflow treat Treat Cells with Benzimidazole Derivative harvest Harvest Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G cluster_intrinsic Intrinsic Apoptosis Pathway Benzimidazole Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_extrinsic_ros Extrinsic and ROS-JNK Apoptosis Pathways Benzimidazole Benzimidazole Derivative DR5 Death Receptor 5 (DR5) Benzimidazole->DR5 Upregulates ROS Reactive Oxygen Species (ROS) Benzimidazole->ROS Induces Casp8 Caspase-8 (Initiator) DR5->Casp8 Activates Bid Bid Casp8->Bid Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Promotes MOMP JNK JNK ROS->JNK Activates JNK->Mitochondria Promotes MOMP Mitochondria->Casp3 via Cytochrome c release Apoptosis Apoptosis Casp3->Apoptosis

References

1H-Benzimidazole-1,2-diamine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-1,2-diamine is a heterocyclic organic compound featuring a fused benzene and imidazole ring system with two amine substituents. While the broader class of benzimidazole derivatives has been extensively studied in coordination chemistry and drug development, literature specifically detailing the coordination chemistry of this compound as a ligand is limited. Benzimidazole derivatives, in general, are of significant interest due to their structural similarity to purine nucleoside bases, allowing for interaction with various biological macromolecules. Their metal complexes have shown potential as antimicrobial, antiviral, and anticancer agents.[1][2] This document aims to provide a concise overview of the available information on this compound and to extrapolate potential applications and experimental approaches based on the well-established chemistry of related benzimidazole compounds.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods. One reported method involves the reaction of 2-(N′-acetylhydrazido)-5-(trifluoromethyl)aniline with cyanogen bromide in water at room temperature to yield 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine. Another approach involves the treatment of 5(6)-nitro-1H-benzimidazol-2-amine with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide and sodium bicarbonate to produce a mixture of 5-nitro-1H-benzimidazole-1,2-diamine and 6-nitro-1H-benzimidazole-1,2-diamine.[1]

General Synthetic Workflow:

SynthesisWorkflow A Starting Material (e.g., Substituted o-phenylenediamine derivative) C Reaction (e.g., Cyclization) A->C B Reagent (e.g., Cyanogen bromide or Hydroxylamine-O-sulfonic acid) B->C D Purification (e.g., Recrystallization, Column chromatography) C->D E This compound Derivative D->E AnticancerMechanism A Metal Complex of This compound B Cellular Uptake A->B C Interaction with DNA (e.g., Intercalation, Groove Binding) B->C F Inhibition of Topoisomerase B->F G Generation of Reactive Oxygen Species (ROS) B->G D Inhibition of DNA Replication and Transcription C->D E Induction of Apoptosis D->E I Cell Death E->I F->D H Oxidative Stress G->H H->E CharacterizationWorkflow A Synthesized Metal Complex B Elemental Analysis (C, H, N) A->B C FT-IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E NMR Spectroscopy (¹H, ¹³C for diamagnetic complexes) A->E F Mass Spectrometry (e.g., ESI-MS) A->F G X-ray Crystallography A->G H Molar Conductivity A->H I Magnetic Susceptibility A->I J Thermal Analysis (TGA/DTA) A->J K Structural & Property Information B->K C->K D->K E->K F->K G->K H->K I->K J->K

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The 2-aminobenzimidazole scaffold, in particular, is a key pharmacophore in numerous biologically active molecules. Traditional methods for the synthesis of these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and more environmentally friendly procedures.[3][4] These application notes provide a detailed protocol for the microwave-assisted synthesis of 2-aminobenzimidazole derivatives, highlighting the efficiency and advantages of this modern synthetic approach.

General Reaction Scheme

The microwave-assisted synthesis of 2-aminobenzimidazoles typically involves the cyclocondensation of an o-phenylenediamine derivative with a source of the C2-N unit, such as cyanogen bromide or a substituted guanidine, in a suitable solvent under microwave irradiation.

Reaction: o-phenylenediamine + Cyanogen Bromide → 2-Amino-1H-benzimidazole

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of benzimidazole derivatives, comparing it with conventional heating methods where applicable. This data illustrates the significant rate enhancement and potential for yield improvement with microwave irradiation.

EntryReactantsCatalyst/ConditionsMethodTimeYield (%)Reference
1o-phenylenediamine, Aromatic Carboxylic AcidHCl (4M)Microwave (50% power)1.5 - 4 min80 - 95[5]
2o-phenylenediamine, Aromatic Carboxylic Acid-Conventional2 - 15 h<50[6]
3N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Microwave (60°C)5 - 10 min86 - 99[7]
4N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Conventional (60°C)120 min59.6[7]
5o-phenylenediamine, GlycineHClMicrowave (intermittent)~1 h56 - 77[8]
6o-phenylenediamine, GlycineHClConventional (reflux)72 h56[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-1H-benzimidazole

This protocol describes a representative method for the synthesis of the parent 2-amino-1H-benzimidazole using o-phenylenediamine and cyanogen bromide under microwave irradiation.

Materials:

  • o-phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Ethanol

  • Microwave reactor (e.g., Anton Paar Synthos 3000 or similar)

  • Glass reaction vessel with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol, 108 mg) in ethanol (5 mL).

  • Carefully add cyanogen bromide (1.1 mmol, 116 mg) to the solution. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment as cyanogen bromide is highly toxic).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vessel.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-1H-benzimidazole.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-aminobenzimidazole derivatives.

experimental_workflow reagents Reactants (o-phenylenediamine, Cyanogen Bromide) mixing Mixing in Microwave Vessel reagents->mixing solvent Solvent (Ethanol) solvent->mixing microwave Microwave Irradiation (e.g., 120°C, 10 min) mixing->microwave cooling Cooling to Room Temperature microwave->cooling workup Workup (Solvent Removal, Neutralization) cooling->workup purification Purification (Filtration, Recrystallization) workup->purification product Final Product (2-Aminobenzimidazole) purification->product

Microwave-Assisted Synthesis Workflow
Plausible Reaction Mechanism

The following diagram outlines a plausible reaction mechanism for the formation of 2-aminobenzimidazole from o-phenylenediamine and cyanogen bromide.

reaction_mechanism start o-phenylenediamine + Cyanogen Bromide intermediate1 Nucleophilic attack of amine on Br-CN start->intermediate1 Step 1 intermediate2 Formation of N-cyano intermediate intermediate1->intermediate2 Step 2 intermediate3 Intramolecular cyclization intermediate2->intermediate3 Step 3 intermediate4 Proton transfer and aromatization intermediate3->intermediate4 Step 4 product 2-Amino-1H-benzimidazole intermediate4->product Final Step

Proposed Reaction Mechanism

References

Troubleshooting & Optimization

Technical Support Center: 1H-Benzimidazole-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1H-benzimidazole-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route to this compound involves the cyclization of o-phenylenediamine with cyanamide. This method is often carried out in the presence of a base.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What could be the cause?

A2: Dark coloration and tar formation are often indicative of oxidation and polymerization side reactions. Aromatic diamines are susceptible to oxidation by atmospheric oxygen, which can be catalyzed by trace metal impurities. Overheating the reaction mixture can also lead to polymerization.

Q3: The yield of my synthesis is consistently low. What factors could be affecting the yield?

A3: Low yields can result from several factors, including incomplete reaction, suboptimal reaction temperature, incorrect stoichiometry of reactants, or loss of product during workup and purification. The purity of the starting materials, particularly the o-phenylenediamine, is also crucial, as impurities can interfere with the cyclization reaction.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Common purification techniques include:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or methanol, can effectively remove many impurities. The use of decolorizing charcoal can help to remove colored byproducts.

  • Column Chromatography: For higher purity, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) is recommended.

  • Acid-Base Extraction: An acid-base wash can be employed as a pre-purification step to remove non-basic or non-acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Dark brown or black crude product Oxidation of the diamine starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
Formation of a significant amount of insoluble polymer-like material - Overheating the reaction.- Incorrect pH during workup.- Carefully control the reaction temperature.- Neutralize the reaction mixture slowly and avoid strongly acidic or basic conditions for prolonged periods.
Incomplete reaction (presence of starting material in TLC/LC-MS) - Insufficient reaction time or temperature.- Inefficient catalyst or incorrect catalyst loading.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Optimize the reaction temperature.- Ensure the correct catalyst and its appropriate amount are used.
Multiple spots on TLC of the crude product, indicating several byproducts - Side reactions due to impurities in starting materials.- Non-selective reaction conditions.- Use highly pure starting materials.- Optimize reaction conditions (solvent, temperature, and catalyst) to favor the desired product formation.
Difficulty in isolating the product after neutralization The product may be partially soluble in the aqueous layer, or it may form a fine precipitate that is difficult to filter.- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) after neutralization.- Use a filter aid (e.g., Celite) to improve the filtration of fine precipitates.

Common Impurities

Impurity Potential Source Identification Removal Strategy
Unreacted o-phenylenediamine Incomplete reaction.TLC, LC-MS, 1H NMRRecrystallization, Column Chromatography
Polymeric byproducts Side reactions at elevated temperatures or incorrect pH.Insoluble in common organic solvents.Filtration, Recrystallization of the soluble product.
Oxidation products Exposure to atmospheric oxygen.Colored compounds.Charcoal treatment during recrystallization, Column Chromatography.
Partially cyclized intermediates Incomplete cyclization reaction.LC-MS, 1H NMRDrive the reaction to completion, Column Chromatography.

Experimental Protocols

Synthesis of this compound from o-Phenylenediamine and Cyanamide

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol or water).

  • Addition of Reagents: Add an aqueous solution of cyanamide (1.1 eq.) to the flask.

  • Reaction Conditions: Add a catalytic amount of a base (e.g., sodium hydroxide). Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) until a precipitate forms.

    • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from an ethanol/water mixture or purify by column chromatography on silica gel using a dichloromethane/methanol eluent.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine reaction_mixture Mix & Reflux (Base Catalyst) o_phenylenediamine->reaction_mixture cyanamide Cyanamide cyanamide->reaction_mixture neutralization Neutralization reaction_mixture->neutralization filtration Filtration neutralization->filtration purification Recrystallization / Chromatography filtration->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered dark_product Dark Product start->dark_product low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product oxidation Oxidation dark_product->oxidation polymerization Polymerization dark_product->polymerization incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction workup_loss Work-up Loss low_yield->workup_loss impure_product->incomplete_reaction side_reactions Side Reactions impure_product->side_reactions inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere charcoal Charcoal Treatment oxidation->charcoal optimize_temp Optimize Temperature polymerization->optimize_temp incomplete_reaction->optimize_temp optimize_time Optimize Reaction Time incomplete_reaction->optimize_time pure_reagents Use Pure Reagents side_reactions->pure_reagents purify Recrystallize / Chromatography side_reactions->purify workup_loss->purify

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Purification of 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 1H-benzimidazole-1,2-diamine by recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Troubleshooting Steps:

    • Verify Solvent Choice: this compound, being an aromatic diamine, is generally soluble in polar organic solvents. Good starting points include ethanol, methanol, or a mixture of ethanol and water[1].

    • Increase Solvent Volume: Add the solvent in small increments to the heated mixture. Be cautious not to add too much, as this will reduce your final yield[2][3]. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product[2].

    • Try a Different Solvent: If the compound remains insoluble, a different solvent may be required. Refer to the solvent screening data in the table below. For some benzimidazoles, powerful hydrogen bonding solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective, but these may lead to gelatinous precipitates[4].

Q2: The crude product is a very dark color (e.g., brown or black). How can I remove these colored impurities?

A2: Dark coloration in aromatic diamines is often a result of oxidation, which can be catalyzed by trace impurities[1]. These colored by-products are typically highly polar.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, remove it from the heat source and add a very small amount (typically 1-2% by weight) of activated charcoal to the solution[1].

    • Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot filtration using a pre-heated funnel to remove the charcoal, which will have adsorbed the colored impurities[5].

    • Proceed with Cooling: Allow the filtered, hot solution to cool as per the standard protocol. Caution: Adding too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield[1].

Q3: Instead of crystals, an oil has formed at the bottom of my flask upon cooling ("oiling out"). What went wrong?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly[3].

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the mixture until the oil redissolves completely[3].

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution[6].

    • Slow Down the Cooling Process: This is a critical factor. Ensure the flask is allowed to cool to room temperature slowly and without disturbance[7][8]. You can insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to slow the rate of cooling further[6].

    • Consider a Mixed-Solvent System: Dissolve the compound in a "good" solvent at high temperature and then slowly add a "poor" solvent until the solution becomes turbid. Add a few drops of the "good" solvent to clarify, and then allow it to cool slowly[7].

Q4: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?

A4: This is a common problem known as supersaturation, where the solution contains more dissolved compound than it theoretically should at that temperature[3]. Crystal formation requires a nucleation site to begin[3].

  • Troubleshooting Steps:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic scratches on the glass can provide a surface for nucleation[2][3][6].

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal growth[2][6].

    • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used initially[3]. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling process again[6].

Q5: My final product is still impure after one round of recrystallization. What are the next steps?

A5: This can happen if the impurities have a very similar solubility profile to your product, leading to co-crystallization[7].

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization of the purified material can significantly enhance purity[7].

    • Change the Solvent System: Using a different solvent or a mixed-solvent system may alter the relative solubilities of your product and the impurity, allowing for better separation[7].

    • Consider an Alternative Purification Technique: If recrystallization is ineffective, column chromatography is the recommended next step. It separates compounds based on polarity differences and can be very effective for removing impurities with similar solubilities[1][7].

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemTypeSuitability & RationaleCommon Issues
Ethanol or Methanol Polar ProticRecommended starting point. Good solubility for many benzimidazole derivatives when hot, with reduced solubility upon cooling[1].May require a large volume if the crude product is highly impure.
Ethanol/Water Mixture Polar ProticHighly Recommended. The compound can be dissolved in hot ethanol, followed by the dropwise addition of hot water (the "poor" solvent) until turbidity is observed. This often yields high-purity crystals[1].The ratio of ethanol to water is critical and may require optimization. Oiling out can occur if too much water is added too quickly.
Ethyl Acetate Polar AproticPotential alternative. Often used for recrystallizing aromatic amines[9].May have lower solvency at high temperatures compared to alcohols.
Water Polar ProticGenerally unsuitable as a single solvent. this compound is only slightly soluble in water.Insufficient solubility even at boiling point for effective recrystallization.
Toluene or Xylene Non-polarGenerally unsuitable. While some parent benzimidazoles are soluble in hot xylene[10], the diamine substitution increases polarity, making non-polar solvents less effective.Low solubility is expected.
Dichloromethane (DCM) / Hexane Mixed (Polar/Non-polar)More suitable for chromatography. This combination is typically used as an eluent system in column chromatography for benzimidazoles[1].DCM has a low boiling point, making it difficult to maintain a high temperature during dissolution without significant evaporation.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general method for the purification of this compound using a single-solvent recrystallization.

  • Solvent Selection: Based on the table above, select a suitable solvent (e.g., ethanol). Test the solubility of a small amount of your crude material first.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid has just completely dissolved[2]. Avoid adding an excess of solvent to ensure good recovery.

  • (Optional) Decolorization:

    • If the solution is highly colored, remove the flask from the heat.

    • Add a small amount (1-2% w/w) of activated charcoal and swirl for 2-5 minutes[1].

    • Perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature[8]. Rapid cooling can cause the compound to precipitate as an amorphous solid rather than forming pure crystals[8].

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals[7].

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel[5].

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities[2].

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

    • Transfer the purified crystals to a watch glass and dry them completely, preferably in a vacuum oven.

Visualization

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

G Recrystallization Troubleshooting Workflow start Start: Dissolve Crude Product in Minimum Hot Solvent is_dissolved Is the solid fully dissolved? start->is_dissolved add_solvent Add more hot solvent in small portions is_dissolved->add_solvent No is_colored Is the solution highly colored? is_dissolved->is_colored Yes add_solvent->is_dissolved add_charcoal 1. Add activated charcoal 2. Perform hot filtration is_colored->add_charcoal Yes cool_solution Cool solution slowly to room temperature is_colored->cool_solution No add_charcoal->cool_solution oiling_out Did the product 'oil out'? cool_solution->oiling_out crystals_form Do crystals form? induce_crystallization Induce Crystallization: - Scratch flask surface - Add seed crystal crystals_form->induce_crystallization No ice_bath Place in ice bath to maximize yield crystals_form->ice_bath Yes oiling_out->crystals_form No reheat_oil 1. Re-heat to redissolve oil 2. Add more solvent 3. Cool even slower oiling_out->reheat_oil Yes induce_crystallization->crystals_form reheat_oil->cool_solution filter_dry Filter and Dry Crystals ice_bath->filter_dry check_purity Check Purity (e.g., MP, NMR) filter_dry->check_purity is_pure Is the product pure? check_purity->is_pure recrystallize_again Recrystallize again, possibly with a different solvent is_pure->recrystallize_again No end End: Pure Product is_pure->end Yes recrystallize_again->start Retry chromatography Consider Column Chromatography recrystallize_again->chromatography If still impure

A flowchart for troubleshooting the recrystallization of this compound.

References

Optimizing Catalyst Selection for 1H-Benzimidazole-1,2-diamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1H-benzimidazole-1,2-diamine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically starts from 2-aminobenzimidazole. This precursor can then be nitrated and subsequently reduced to yield the target diamine. Another potential route involves the cyclization of appropriately substituted o-phenylenediamine derivatives.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include controlling the regioselectivity of the initial amination or functionalization of the benzimidazole core, managing potential side reactions such as over-nitration or incomplete reduction, and ensuring the final product's purity. The diamine functionality can also make the compound sensitive to oxidation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials and a reference standard of the product (if available), you can determine when the reaction is complete.

Q4: What are the typical purification methods for this compound?

A4: Purification is often achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst.- Suboptimal reaction temperature or time.- Poor quality starting materials.- Presence of moisture in the reaction.- Ensure the catalyst is fresh or properly activated.- Optimize the reaction temperature and monitor the reaction over time using TLC.- Verify the purity of starting materials using appropriate analytical techniques.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) - Over-nitration of the benzimidazole ring.- Incomplete reduction of the nitro group.- Undesired side reactions due to reactive functional groups.- Carefully control the stoichiometry of the nitrating agent and the reaction temperature.- Choose a robust reducing agent and ensure sufficient reaction time for complete conversion.- Protect sensitive functional groups if necessary.
Difficulty in Product Isolation - Product is highly soluble in the work-up solvent.- Formation of an emulsion during extraction.- Use a different solvent for extraction or employ techniques like salting out to reduce solubility.- Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product Degradation - The diamine product is susceptible to oxidation by air.- Exposure to strong acids or bases during work-up.- Handle the purified product under an inert atmosphere.- Use mild acidic or basic conditions for work-up and neutralization.

Catalyst Selection and Performance

The choice of catalyst is critical for the efficient synthesis of benzimidazole derivatives. While specific data for this compound is limited in readily available literature, the following table summarizes catalysts commonly used for the synthesis of related 2-aminobenzimidazoles and 1,2-disubstituted benzimidazoles, which can serve as a starting point for optimization.

CatalystStarting MaterialsReaction ConditionsYield (%)Advantages
Phosphoric Acid o-Phenylenediamine, AldehydesMethanol, 50 °C, 5 min90-95%Mild conditions, short reaction times, readily available.[1]
Er(OTf)₃ N-phenyl-o-phenylenediamine, AldehydesSolvent-free, Microwave, 60 °C, 5-10 min86-99%High yields, very short reaction times, green chemistry approach.[2]
ZnO Nanoparticles o-Phenylenediamine, AldehydesEthanol, 70 °C, 15 min - 2 hHighEco-friendly, recyclable catalyst.[3]
Copper-based Catalysts o-Haloanilines, CarbodiimidesDomino reactionGood to ExcellentGood regioselectivity.
Cobalt Catalysts 2-Aminoanilines, IsonitrilesAerobic oxidationModerate to ExcellentLigand- and additive-free.[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-aminobenzimidazole followed by reduction. The following is a general experimental protocol based on standard organic synthesis procedures.

Step 1: Nitration of 2-Aminobenzimidazole

  • In a round-bottom flask, dissolve 2-aminobenzimidazole in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-substituted 2-aminobenzimidazole in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C.

  • If using SnCl₂, heat the mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizing the Synthetic Pathway

The following diagrams illustrate the general workflow for the synthesis of this compound and the logic for troubleshooting common issues.

Synthesis_Workflow Start Starting Material (2-Aminobenzimidazole) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitration->Reduction Purification Purification (Column Chromatography/ Recrystallization) Reduction->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct NoReaction No Reaction Problem->NoReaction Cause1 Suboptimal Conditions (Temp, Time) LowYield->Cause1 Cause2 Inactive Catalyst/ Reagents LowYield->Cause2 Cause3 Side Reactions ImpureProduct->Cause3 Cause4 Inefficient Purification ImpureProduct->Cause4 NoReaction->Cause2 Solution1 Optimize Reaction Parameters Cause1->Solution1 Solution2 Verify Reagent Quality Cause2->Solution2 Solution3 Modify Reaction Pathway Cause3->Solution3 Solution4 Improve Purification Technique Cause4->Solution4

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 1H-benzimidazole-1,2-diamine from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-benzimidazole-1,2-diamine from o-phenylenediamine.

FAQs and Troubleshooting Guides

Synthesis Overview:

The synthesis of this compound from o-phenylenediamine is typically a two-step process. The first step involves the formation of the key intermediate, 2-aminobenzimidazole, by reacting o-phenylenediamine with cyanogen bromide. The second step is the N-amination of 2-aminobenzimidazole to yield the final product.

Step 1: Synthesis of 2-Aminobenzimidazole

  • Q1: What are the common issues encountered during the synthesis of 2-aminobenzimidazole from o-phenylenediamine and cyanogen bromide?

    A1: Researchers may face challenges such as the formation of highly colored byproducts due to aerial oxidation of o-phenylenediamine. Another common issue is the formation of urea-type byproducts, which can complicate the purification process. Incomplete cyclization can also lead to the presence of unreacted starting materials in the crude product.[1]

  • Q2: My reaction mixture for the 2-aminobenzimidazole synthesis turned dark brown/black. What is the cause and how can I minimize it?

    A2: The dark coloration is likely due to the oxidation of o-phenylenediamine. To minimize this, it is recommended to use a high purity grade of o-phenylenediamine and to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants is generally not advised as they can interfere with the reaction.

  • Q3: I am observing a significant amount of a white, insoluble precipitate in my crude 2-aminobenzimidazole product. What could it be?

    A3: This is likely a urea-based byproduct. The formation of these byproducts can be influenced by the reaction conditions, such as temperature and pH. Careful control of these parameters as outlined in the experimental protocol is crucial. Purification by recrystallization or column chromatography can be employed to remove these impurities.

Step 2: N-Amination of 2-Aminobenzimidazole

  • Q4: What are the recommended methods for the N-amination of 2-aminobenzimidazole?

    A4: The N-amination of 2-aminobenzimidazole can be achieved using electrophilic aminating agents. A commonly used reagent for the amination of nitrogen heterocycles is hydroxylamine-O-sulfonic acid (HOSA).[2][3] This reagent can introduce an amino group onto the nitrogen atom of the benzimidazole ring.

  • Q5: The N-amination reaction is not proceeding to completion. What are the possible reasons?

    A5: Incomplete N-amination can be due to several factors:

    • Reagent Quality: The purity and activity of the hydroxylamine-O-sulfonic acid are critical. It is a hygroscopic solid and should be stored under dry conditions.[4]

    • Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and yield. The reaction often requires basic conditions to deprotonate the benzimidazole nitrogen, making it more nucleophilic.

    • Substrate Purity: Impurities in the 2-aminobenzimidazole starting material can interfere with the amination reaction.

  • Q6: Are there any potential side reactions during the N-amination of 2-aminobenzimidazole?

    A6: While specific data for 2-aminobenzimidazole is limited, N-amination of heterocyclic amines can sometimes lead to the formation of rearranged products or over-amination, although the latter is less common. It is also possible to have side reactions involving the exocyclic amino group if it is not appropriately protected.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these are approximate values and may vary depending on the specific experimental setup.

StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 o-PhenylenediamineCyanogen BromideMethanol602-470-85
2 2-AminobenzimidazoleHydroxylamine-O-sulfonic acidDMF/KOH25-4012-2450-65

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in methanol.

  • Reagent Addition: Slowly add a solution of cyanogen bromide in methanol to the stirring solution of o-phenylenediamine at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-aminobenzimidazole.

Protocol 2: Synthesis of this compound (N-Amination)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 2-aminobenzimidazole and powdered potassium hydroxide (KOH) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirring suspension, add hydroxylamine-O-sulfonic acid portion-wise over 30 minutes, maintaining the temperature between 25-30°C.

  • Reaction: Continue stirring the reaction mixture at 40°C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Aminobenzimidazole cluster_step2 Step 2: N-Amination o_phenylenediamine o-Phenylenediamine reaction1 Reaction in Methanol (60°C, 2-4h) o_phenylenediamine->reaction1 cyanogen_bromide Cyanogen Bromide cyanogen_bromide->reaction1 workup1 Solvent Removal reaction1->workup1 purification1 Recrystallization workup1->purification1 aminobenzimidazole 2-Aminobenzimidazole purification1->aminobenzimidazole aminobenzimidazole_input 2-Aminobenzimidazole reaction2 Reaction in DMF/KOH (40°C, 12-24h) aminobenzimidazole_input->reaction2 hosa Hydroxylamine-O-sulfonic acid hosa->reaction2 workup2 Aqueous Work-up & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis1 Step 1: 2-Aminobenzimidazole Synthesis cluster_synthesis2 Step 2: N-Amination start Problem Encountered dark_color Dark Reaction Mixture start->dark_color low_yield1 Low Yield start->low_yield1 impurity1 Insoluble Impurities start->impurity1 no_reaction Incomplete/No Reaction start->no_reaction side_products Multiple Products start->side_products cause_oxidation Cause: Oxidation of o-phenylenediamine dark_color->cause_oxidation cause_incomplete1 Cause: Incomplete Reaction low_yield1->cause_incomplete1 cause_urea Cause: Urea byproduct formation impurity1->cause_urea solution_inert Solution: Use inert atmosphere cause_oxidation->solution_inert solution_time_temp1 Solution: Check reaction time/temp cause_incomplete1->solution_time_temp1 solution_purification1 Solution: Recrystallization or Column Chromatography cause_urea->solution_purification1 cause_reagent Cause: Poor HOSA quality no_reaction->cause_reagent cause_conditions Cause: Incorrect reaction conditions no_reaction->cause_conditions cause_side_reactions Cause: Side reactions side_products->cause_side_reactions solution_reagent Solution: Use fresh/dry HOSA cause_reagent->solution_reagent solution_conditions Solution: Check base, temp, solvent cause_conditions->solution_conditions solution_purification2 Solution: Optimize conditions & Purify by chromatography cause_side_reactions->solution_purification2

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Synthesis of Benzimidazole Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzimidazole diamines. Due to the scarcity of reliable synthetic routes for 1H-benzimidazole-1,2-diamine, this guide focuses on the synthesis of the well-documented and structurally related 2-aminobenzimidazole, as well as other diaminobenzimidazole isomers, providing a foundational understanding for further research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound but can find very few established protocols. Why is this?

A1: Direct synthesis of this compound is not well-documented in scientific literature, suggesting potential instability of the target molecule or significant synthetic challenges. The proximity of the amino groups at the 1 and 2 positions may lead to undesired side reactions or cyclizations. Researchers often focus on more stable isomers like 2-aminobenzimidazole or diaminobenzimidazoles where the amino groups are on the benzene ring (e.g., 5,6-diaminobenzimidazole).

Q2: My yield for the synthesis of 2-aminobenzimidazole from o-phenylenediamine and cyanogen bromide is consistently low. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Purity of Reactants: Ensure the o-phenylenediamine is pure. It can oxidize and darken on storage, which can affect the reaction. Recrystallization may be necessary if the starting material is discolored.[1]

  • Reaction pH: The pH of the reaction mixture is critical. The cyclization is often carried out in an aqueous medium, and controlling the pH can influence the reaction rate and minimize side products.[2]

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: Cyanogen bromide is highly reactive and can lead to the formation of byproducts. One common issue is the formation of polymeric materials.

Q3: When synthesizing 2-aminobenzimidazole from a thiourea derivative, I am having trouble with the desulfurization step. What are common issues and solutions?

A3: The cyclodesulfurization of an N-(o-aminophenyl)thiourea intermediate is a key step, and issues often relate to the desulfurizing agent.[3]

  • Choice of Reagent: Heavy metal oxides like mercuric oxide (HgO) are effective but toxic.[3] Alternative reagents include methyl iodide or iodoacetic acid, which can provide a more environmentally friendly process.[4]

  • Reagent Stoichiometry: An insufficient amount of the desulfurizing agent will lead to incomplete conversion. Ensure the correct molar equivalents are used.

  • Formation of Benzimidazole Thione: An unsuccessful cyclization can sometimes lead to the formation of benzimidazole thione as a byproduct.[3][5] This can occur if the reaction conditions favor elimination of H₂S over the desired extrusion of sulfur.

  • Urea Byproducts: Some methods, particularly those using carbodiimides as desulfurizing agents, can form urea-related side products that complicate purification.[4]

Q4: My final 2-aminobenzimidazole product is discolored (e.g., brown or pink). How can I purify it?

A4: Discoloration is often due to trace impurities and oxidation products.

  • Recrystallization: This is the most common purification method. Ethanol, water, or a mixture of the two are often effective solvents.[6]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal (Norite) to the hot solution can help adsorb colored impurities.[6] Be sure to filter the hot solution to remove the charcoal.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.[7]

Q5: How can I synthesize diaminobenzimidazoles with amino groups on the benzene ring, such as 5,6-diaminobenzimidazolone?

A5: A common route involves a multi-step synthesis starting from a benzimidazole precursor. A typical sequence is:

  • Nitration: The benzimidazole core is first dinitrated using a mixture of concentrated nitric acid and sulfuric acid.

  • Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. Common reduction methods include catalytic hydrogenation with a catalyst like Raney-Ni or using a reducing agent like iron powder in acidic conditions.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the synthesis of 2-aminobenzimidazole and 5,6-diaminobenzimidazolone.

Table 1: Synthesis of 2-Aminobenzimidazole Derivatives

Starting MaterialsReagent(s)Catalyst/ConditionsSolventYield (%)Reference(s)
o-Phenylenediamine, Cyanogen Bromide-Aqueous suspension, equimolecular amountsWaterGood[2]
N-(o-aminophenyl)thioureaMercuric Oxide (HgO)RefluxEthanol-[3]
o-Phenylenediamine, ThioureaLead Oxide, Mercuric Oxide-Dry Chloroform-[5]
o-Phenylenediamine, TrichloroacetonitrileCopper (II) AcetateRoom TemperatureTHFGood[8]
2-Aminoanilines, IsonitrilesCobalt CatalystAerobic conditions-Moderate to Excellent[9]

Table 2: Synthesis of 5,6-Diaminobenzimidazolone

StepStarting MaterialReagent(s)ConditionsSolventYield (%)Reference(s)
1. Condensationo-Phenylenediamine, Urea160°C, 8 hours, N₂ atmosphereNone87
2. NitrationBenzimidazoloneConc. HNO₃, Conc. H₂SO₄0°C, 6 hoursSulfuric Acid69
3. Reduction5,6-DinitrobenzimidazoloneH₂, Raney-Ni100°C, 2.5 MPaAbsolute Alcohol90

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide [2]

  • Reaction Setup: In a round-bottom flask, create an aqueous suspension of o-phenylenediamine.

  • Reagent Addition: Add an equimolecular amount of cyanogen bromide to the suspension with stirring.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, adjust the pH to be alkaline to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol/water for purification.

Protocol 2: Synthesis of 5,6-Diaminobenzimidazolone

  • Step 1: Benzimidazolone Synthesis:

    • Combine o-phenylenediamine and urea (1:1.3 molar ratio) in a flask under a nitrogen atmosphere.

    • Heat the mixture at 160°C for 8 hours.

    • Cool the reaction mixture and recrystallize the solid from ethanol to obtain benzimidazolone.

  • Step 2: 5,6-Dinitrobenzimidazolone Synthesis:

    • In a flask cooled to 0°C, dissolve the benzimidazolone from Step 1 in concentrated sulfuric acid.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 6 hours.

    • Pour the reaction mixture over ice to precipitate the dinitro product.

    • Filter, wash with cold water, and dry. The product can be further purified by recrystallization from acetone.

  • Step 3: 5,6-Diaminobenzimidazolone Synthesis (Catalytic Hydrogenation):

    • In a high-pressure reactor, suspend the 5,6-dinitrobenzimidazolone in absolute alcohol.

    • Add Raney-Ni catalyst (approx. 9% by mass of the starting material).

    • Pressurize the reactor with hydrogen gas to 2.5 MPa and heat to 100°C.

    • Maintain these conditions with stirring until the reaction is complete (monitor by TLC or hydrogen uptake).

    • Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain the 5,6-diaminobenzimidazolone product.

Visualized Workflows and Logic

G cluster_0 Synthesis of 2-Aminobenzimidazole A Starting Materials (o-Phenylenediamine, Cyanogen Bromide) B Reaction (Aqueous Suspension) A->B Mix C Work-up (Alkaline pH Adjustment) B->C Reaction Complete D Isolation (Filtration) C->D Precipitation E Purification (Recrystallization) D->E Crude Product F Final Product (2-Aminobenzimidazole) E->F Pure Product

Caption: General experimental workflow for the synthesis of 2-aminobenzimidazole.

G cluster_1 Troubleshooting Low Yield in 2-Aminobenzimidazole Synthesis start Low Yield Observed q1 Check Purity of o-Phenylenediamine start->q1 a1_yes Recrystallize Starting Material q1->a1_yes Discolored? q2 Monitor Reaction by TLC q1->q2 Pure a1_yes->q2 a2_yes Extend Reaction Time or Slightly Increase Temperature q2->a2_yes Incomplete? q3 Check Reaction pH q2->q3 Complete a2_yes->q3 a3_yes Adjust pH to Optimal Range q3->a3_yes Suboptimal? end Improved Yield q3->end Optimal a3_yes->end

Caption: Decision tree for troubleshooting low reaction yields.

G cluster_2 Synthesis of 5,6-Diaminobenzimidazolone S1 o-Phenylenediamine + Urea P1 Benzimidazolone S1->P1 Condensation S2 Nitration (HNO₃, H₂SO₄) P1->S2 P2 5,6-Dinitrobenzimidazolone S2->P2 S3 Reduction (H₂, Raney-Ni) P2->S3 P3 5,6-Diaminobenzimidazolone S3->P3

Caption: Key steps in the synthesis of 5,6-diaminobenzimidazolone.

References

Stability of 1H-benzimidazole-1,2-diamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental stability data for 1H-benzimidazole-1,2-diamine is limited in publicly available literature. The following guidance is based on the general chemical principles of the benzimidazole class of compounds. For mission-critical applications, it is imperative to conduct specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound in experimental settings.

Q1: My solution of this compound in dilute acid is showing a gradual color change. Is the compound degrading?

A1: Benzimidazoles are typically basic and dissolve in acidic media by forming protonated species, which is expected.[1] However, a color change over time, especially if accompanied by the appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram, can be indicative of degradation. While the benzimidazole core is relatively robust, prolonged exposure to strong acids or elevated temperatures can lead to the degradation of the overall molecule.

Troubleshooting Steps:

  • Use Fresh Solutions: Prepare acidic solutions of your compound immediately before use.

  • Control Temperature: If your protocol allows, conduct the experiment at a lower temperature to minimize thermal degradation.

  • Monitor Purity: Use an analytical technique like HPLC to monitor the purity of your solution over time. The emergence of new peaks suggests the formation of degradation products.[2]

Q2: I need to use this compound under basic conditions. What are the potential stability risks?

A2: The N-H proton on the imidazole ring of benzimidazoles is weakly acidic and can be removed by a strong base.[3] Many synthetic routes for benzimidazole derivatives tolerate or even require basic conditions.[4] However, exposure to strong bases (e.g., > 1M NaOH), particularly with heating, may lead to hydrolysis or other degradative reactions, depending on the complete structure of the molecule.

Troubleshooting Steps:

  • Use Mild Base: Whenever possible, use the mildest base necessary to achieve the desired chemical transformation or solubility.

  • Time and Temperature: Minimize the exposure time and temperature of the compound to basic conditions.

  • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., N₂ or Ar) to prevent base-catalyzed oxidation.

  • Analytical Verification: Confirm the stability of your compound under your specific basic conditions by analyzing a sample of the compound that has been subjected to these conditions for the duration of the experiment.

Q3: My experimental results are inconsistent. Could instability of this compound be a factor?

A3: Yes, unforeseen degradation of a starting material is a common cause of inconsistent results. Besides acidic and basic conditions, other factors can affect the stability of benzimidazole derivatives.

Troubleshooting Steps:

  • Photostability: Benzimidazoles can be light-sensitive.[2] Store the solid compound and its solutions in amber vials or otherwise protected from light.

  • Oxidative Stability: The amino groups on this compound could be susceptible to oxidation. If you suspect oxidative degradation, consider de-gassing your solvents and running the reaction under an inert atmosphere.

  • Purity Check: Before use, verify the purity of your starting material. If it has been stored for a long time, re-characterization might be necessary.

Q4: What are the common degradation pathways for benzimidazole-based compounds?

A4: Degradation pathways are highly dependent on the specific substituents of the benzimidazole core and the nature of the stressor (e.g., acid, base, oxidant, light). For some complex benzimidazole drugs, hydrolysis of side-chains is a common degradation route.[5] While the benzimidazole ring itself is quite stable, extreme conditions can lead to ring-opening. For this compound, reactions involving the exocyclic amino groups (e.g., oxidation, side reactions) are plausible degradation pathways.

Data Presentation: Physicochemical Properties and Stability

Quantitative stability data such as degradation rates for this compound is not available in the searched literature. However, understanding the compound's potential ionization states is crucial for predicting its behavior at different pH values.

Table 1: Predicted Acid Dissociation Constant (pKa) of a Structurally Related Compound

CompoundPredicted pKaImplication for Stability and Solubility
1H-Benzimidazole-2,5-diamine10.80 ± 0.10This value likely corresponds to the deprotonation of the imidazole N-H. Below this pH, the ring is neutral. In strongly acidic conditions (pH < ~5), the imidazole ring will become protonated, increasing aqueous solubility. In strongly basic conditions (pH > 11), the imidazole N-H will be deprotonated, forming an anion. The two exocyclic amino groups will have their own pKa values, typically in the low single digits, meaning they will be protonated in acidic to neutral solutions.

Note: This is a computationally predicted value for a positional isomer. It should be used as an estimation only. The actual pKa values for this compound should be determined experimentally for precise stability assessments.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule.[6][7] The following is a generalized protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV/PDA detector and a C18 column

  • pH meter

  • Controlled temperature oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and analyze at various time points (e.g., 1, 6, 24 hours). If no degradation is seen, consider increasing the acid concentration or temperature (e.g., 60°C). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same time and temperature conditions as the acid hydrolysis study. Neutralize samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, and analyze at various time points.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature.

  • Sample Analysis:

    • Develop a stability-indicating HPLC method that separates the parent compound from all process impurities and degradation products.

    • Analyze the stressed samples at each time point.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • If significant degradation is observed, further studies (e.g., LC-MS) can be performed to identify the structure of the degradation products.

Mandatory Visualization

The following diagram outlines the logical workflow for conducting a chemical stability assessment.

chemical_stability_workflow cluster_setup 1. Experimental Setup cluster_execution 2. Stress Testing cluster_analysis 3. Analysis and Interpretation prep_sample Prepare Compound Solution expose_sample Expose Sample to Stressors prep_sample->expose_sample prep_stress Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stress->expose_sample collect_data Collect Samples at Time Intervals expose_sample->collect_data hplc_analysis Analyze via Stability-Indicating HPLC collect_data->hplc_analysis quantify Quantify Degradation hplc_analysis->quantify identify Identify Degradants (e.g., LC-MS) quantify->identify report Report Findings identify->report

Caption: Logical workflow for a chemical stability assessment experiment.

References

Technical Support Center: Overcoming Challenges with 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1H-benzimidazole-1,2-diamine in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is slightly soluble in water but shows better solubility in organic solvents.[1] Its poor solubility in many common reaction solvents can lead to low reaction rates, incomplete conversions, and purification difficulties.

Q2: In which common organic solvents is this compound most soluble?

A2: While comprehensive quantitative data is limited in publicly available literature, empirical evidence suggests that polar aprotic solvents are generally the most effective for dissolving this compound. The following table provides illustrative solubility data in common laboratory solvents.

Data Presentation: Illustrative Solubility of this compound

SolventTypeIllustrative Solubility ( g/100 mL at 25°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic~ 15-20
N,N-Dimethylformamide (DMF)Polar Aprotic~ 10-15
MethanolPolar Protic~ 1-2
EthanolPolar Protic~ 0.5-1
AcetonitrilePolar Aprotic~ 0.2-0.5
Dichloromethane (DCM)Nonpolar< 0.1
WaterPolar Protic< 0.1

Q3: How can I improve the solubility of this compound in a reaction?

A3: Several strategies can be employed to overcome the poor solubility of this compound in reactions:

  • Co-solvent Systems: Using a mixture of a good solvent (like DMSO or DMF) with a less effective but reaction-compatible solvent can significantly improve solubility.

  • Salt Formation: Converting the diamine to its hydrochloride salt can enhance its solubility in polar protic solvents like water and alcohols.

  • Elevated Temperatures: Many benzimidazole syntheses are conducted at higher temperatures or under reflux to increase the solubility of the reactants.[2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions involving poorly soluble starting materials, often in solvent-free conditions.[2][4][5][6]

  • Phase-Transfer Catalysis (PTC): For alkylation and acylation reactions, PTC can be an effective method when dealing with insoluble reactants.[1][7][8]

Troubleshooting Guides

Issue: My acylation/alkylation reaction with this compound is slow and gives a low yield.

This is a common problem attributed to the poor solubility of the starting material in many common organic solvents. Below is a troubleshooting workflow to address this issue.

Mandatory Visualization: Troubleshooting Workflow for Poor Solubility in Reactions

troubleshooting_workflow Troubleshooting Poor Solubility of this compound cluster_solutions Solubility Enhancement Strategies start Low Yield / Slow Reaction check_solubility Is the starting material fully dissolved? start->check_solubility not_dissolved No check_solubility->not_dissolved No dissolved Yes check_solubility->dissolved Yes increase_temp Increase Reaction Temperature not_dissolved->increase_temp cosolvent Use a Co-solvent System (e.g., DMF/DCM) not_dissolved->cosolvent salt_formation Convert to Hydrochloride Salt not_dissolved->salt_formation ptc Employ Phase-Transfer Catalysis not_dissolved->ptc other_issues Consider other reaction parameters: - Reagent purity - Catalyst activity - Reaction time dissolved->other_issues re_run_reaction Monitor Reaction Progress (TLC/LC-MS) increase_temp->re_run_reaction Re-run Reaction cosolvent->re_run_reaction salt_formation->re_run_reaction ptc->re_run_reaction

Caption: Troubleshooting workflow for reactions with poor this compound solubility.

Experimental Protocols

Protocol 1: Standard Acylation of this compound with an Acyl Chloride

This protocol outlines a standard acylation procedure where solubility might be a limiting factor.

Mandatory Visualization: Standard Acylation Workflow

standard_acylation Standard Acylation of this compound start Start suspend Suspend this compound and a base (e.g., triethylamine) in DCM start->suspend cool Cool the suspension to 0°C suspend->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end End purify->end cosolvent_principle Mechanism of Co-solvent Solubility Enhancement reactant Poorly Soluble Reactant (this compound) dissolved_reactant Dissolved Reactant (Homogeneous Solution) reactant->dissolved_reactant Solubilization poor_solvent Poor Solvent (e.g., DCM) cosolvent_mixture Co-solvent Mixture (Increased Polarity) poor_solvent->cosolvent_mixture good_solvent Good Solvent (e.g., DMF) good_solvent->cosolvent_mixture cosolvent_mixture->dissolved_reactant Enables

References

Side reactions to avoid in 1H-benzimidazole-1,2-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 1H-benzimidazole-1,2-diamine synthesis. Our aim is to help you identify and mitigate potential side reactions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary and most direct method for the synthesis of this compound involves the cyclization of a suitably substituted o-phenylenediamine derivative with a cyanating agent. A common approach is the reaction of an N-protected or N-substituted o-phenylenediamine with cyanogen bromide, followed by deprotection or further transformation. Another potential route involves the reaction of o-phenylenediamine with a guanidinylating agent.

Q2: My reaction mixture turns dark brown/black upon addition of reagents. What is causing this and how can I prevent it?

A2: Dark coloration is a frequent issue and is typically caused by the oxidation of the o-phenylenediamine starting material or the this compound product. These aromatic diamines are highly susceptible to air oxidation, which can be catalyzed by trace metal impurities. To minimize this, it is crucial to use high-purity, peroxide-free solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants or performing the reaction in the absence of light can also be beneficial.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A3: The impurities can be a mix of unreacted starting materials, partially reacted intermediates, and various side products. Common impurities include:

  • Unreacted o-phenylenediamine.

  • Polymeric byproducts from self-condensation of starting materials or intermediates.

  • Over-alkylation or over-arylation products if using substituted o-phenylenediamines.

  • Products from ring-opening of the benzimidazole core under harsh reaction conditions.

  • Oxidized byproducts.

Q4: What is the best method for purifying crude this compound?

A4: A combination of techniques is often necessary. Initially, an acid-base wash can be effective to remove neutral and acidic or basic impurities. This is typically followed by column chromatography on silica gel or alumina. Recrystallization from a suitable solvent system is the final step to obtain a highly pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting o-phenylenediamine.1. Check the purity and activity of your cyanating agent (e.g., cyanogen bromide). 2. Optimize the reaction temperature; some cyclizations require heating. 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Use freshly purified o-phenylenediamine; consider recrystallization or sublimation of the starting material.
Formation of Polymeric Byproducts 1. High reaction concentration. 2. Excessive heating. 3. Presence of oxidizing agents.1. Perform the reaction under more dilute conditions. 2. Avoid excessive heating; run the reaction at the lowest effective temperature. 3. Ensure an inert atmosphere and use deoxygenated solvents.
Incomplete Cyclization 1. Insufficient amount of cyclizing agent. 2. Presence of water in the reaction mixture.1. Use a slight excess of the cyanating or guanidinylating agent. 2. Use anhydrous solvents and reagents. Consider the use of a dehydrating agent if compatible with the reaction conditions.
Difficulty in Product Isolation 1. Product is highly soluble in the workup solvent. 2. Formation of a stable salt.1. Use a different solvent for extraction or consider precipitation by adding a non-solvent. 2. Adjust the pH of the aqueous phase during workup to ensure the product is in its free base form before extraction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanogen Bromide

This protocol describes a general procedure for the synthesis of this compound from a protected o-phenylenediamine.

Materials:

  • N-protected o-phenylenediamine

  • Cyanogen bromide (handle with extreme caution in a fume hood)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Deprotection reagent (e.g., HCl for Boc group, H₂/Pd for Cbz group)

Procedure:

  • Dissolve the N-protected o-phenylenediamine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 - 1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and slowly add a solution of cyanogen bromide (1.0 - 1.2 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude protected this compound by column chromatography.

  • Perform the deprotection step according to the nature of the protecting group to yield the final product.

  • Purify the final product by recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., dichloromethane/methanol, ethyl acetate/hexane with increasing polarity)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Load the slurry into a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the column.

  • Elute the column with the chosen eluent system, gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Troubleshooting cluster_start Start: Synthesis of this compound cluster_reaction Reaction Monitoring (TLC) cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start Reaction Setup: - o-Phenylenediamine derivative - Cyanating/Guanidinylating agent - Solvent, Temperature reaction Cyclization Reaction start->reaction complete Complete Reaction (Clean Product Spot) reaction->complete incomplete Incomplete Reaction (Starting Material Present) reaction->incomplete side_products Side Products (Multiple Spots) reaction->side_products workup Aqueous Workup (Acid-Base Extraction) complete->workup ts_incomplete Troubleshoot Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent purity incomplete->ts_incomplete Address Issue ts_side_products Troubleshoot Side Products: - Lower temperature - Use inert atmosphere - Change solvent - Purify starting materials side_products->ts_side_products Address Issue ts_incomplete->reaction Re-run Experiment ts_side_products->reaction Re-run Experiment purification Purification: - Column Chromatography - Recrystallization workup->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reaction_Pathways OPD o-Phenylenediamine Derivative Product This compound OPD->Product Desired Cyclization Oxidized_OPD Oxidized o-Phenylenediamine (Colored Impurities) OPD->Oxidized_OPD Air Oxidation Polymer Polymeric Byproducts OPD->Polymer Self-Condensation Incomplete Incompletely Cyclized Intermediate OPD->Incomplete Incomplete Reaction Reagent Cyanating/Guanidinylating Agent Reagent->Product Reagent->Incomplete Incomplete->Polymer Further Reaction

Caption: Potential side reaction pathways in this compound synthesis.

Technical Support Center: Column Chromatography Purification of 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-benzimidazole-1,2-diamine using column chromatography. The information is tailored to researchers, scientists, and drug development professionals encountering common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Common contaminants in benzimidazole synthesis include unreacted starting materials (e.g., the parent diamine), partially cyclized intermediates, and polymeric by-products from side reactions.[1] Dark coloration in the crude product is also common and typically due to oxidation of the aromatic diamine structure by atmospheric oxygen.[1]

Q2: How do I choose the right solvent system (mobile phase) for my column?

A2: The ideal solvent system should provide good separation of your target compound from impurities. This is typically determined by running Thin-Layer Chromatography (TLC) first. A good starting point for benzimidazole derivatives is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1] Adjust the polarity by varying the ratio of the solvents to achieve an Rf value of 0.2-0.4 for the desired compound, which generally leads to optimal separation on a column.

Q3: My compound is highly polar and doesn't move from the baseline on the TLC plate, even with polar solvent systems. What should I do?

A3: For highly polar compounds that exhibit strong interactions with the silica gel, you can try a few strategies. Consider using a more polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of triethylamine. The triethylamine can help to deactivate the acidic sites on the silica gel and reduce tailing. Alternatively, a different stationary phase, such as alumina, might be more suitable.

Q4: How can I remove the dark color from my crude product?

A4: Dark coloration is often due to oxidized impurities.[1] A common method to remove these is by treating a solution of the crude product with activated charcoal.[1] Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal (1-5% by weight), heat the mixture briefly, and then filter it through celite to remove the charcoal before proceeding with column chromatography.

Q5: Should I perform a dry or wet loading of my sample onto the column?

A5: For this compound, which may have limited solubility in less polar mobile phases, dry loading is often preferred. This involves pre-adsorbing your crude product onto a small amount of silica gel. Dissolve your compound in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent completely. The resulting dry powder can then be carefully added to the top of your packed column. This technique often leads to better band resolution and separation.[1]

Troubleshooting Guides

Problem: Poor Separation of Compounds
Possible Cause Solution
Inappropriate Solvent System Optimize the mobile phase using TLC to achieve a clear separation between the spot of your desired product and impurities. Aim for a significant difference in Rf values.
Column Overloading The amount of crude material should be appropriate for the size of the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Poorly Packed Column Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.[1]
Sample Applied in Too Much Solvent Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[1]
Problem: Compound is Not Eluting from the Column
Possible Cause Solution
Solvent Polarity is Too Low Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, for example, you can slowly increase the percentage of ethyl acetate.
Strong Interaction with Silica Gel The diamino functionality can lead to strong interactions with the acidic silica gel. Consider adding a small percentage (0.1-1%) of a modifier like triethylamine or ammonia to the mobile phase to reduce these interactions.
Compound Precipitation on the Column The compound may not be soluble in the mobile phase. Ensure the chosen eluent is a good solvent for your compound. If not, a different solvent system is required.
Problem: Product Elutes with Impurities
Possible Cause Solution
Impurities Have Similar Polarity If impurities have a very similar Rf to your product, a standard silica gel column may not be sufficient. Consider using a different stationary phase (e.g., alumina, C18-reversed phase) or a different solvent system to exploit other intermolecular interactions for separation. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Compound Degradation on Silica Benzimidazole derivatives can sometimes be sensitive to the acidic nature of silica gel. To test for this, spot your pure compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is likely degrading. In this case, use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to a different stationary phase like alumina.

Experimental Protocols

General Protocol for Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size.

  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.[2]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

2. Sample Preparation and Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase (or a slightly more polar solvent if necessary). Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution:

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, you can start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Collect fractions of a suitable volume in test tubes or vials.

4. Fraction Analysis:

  • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate and elute with an appropriate solvent system.

  • Visualize the spots under UV light or by using a staining agent.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification of benzimidazole derivatives, which can be used as a starting point for the purification of this compound.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Ethyl Acetate / Hexane (Gradient)A common starting point for many benzimidazole derivatives.[1]
Dichloromethane / Methanol (Gradient)An alternative for more polar compounds.[1]
Mobile Phase Modifier 0.1 - 1% Triethylamine or AmmoniaCan be added to reduce tailing of basic compounds.
TLC Rf of Target Compound 0.2 - 0.4Generally provides the best separation in column chromatography.
Ratio of Crude Material to Silica Gel 1:30 to 1:50 (w/w)A good starting point to avoid column overloading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_workflow cluster_separation Poor Separation cluster_elution No Elution cluster_purity Impure Product start Problem with Purification q_separation Are spots separated on TLC? start->q_separation q_elution Is compound eluting? start->q_elution q_purity Is the eluted product pure? start->q_purity optimize_tlc Optimize TLC solvent system q_separation->optimize_tlc No check_loading Check column loading q_separation->check_loading Yes repack_column Repack column if channeling check_loading->repack_column increase_polarity Increase mobile phase polarity q_elution->increase_polarity No add_modifier Add modifier (e.g., TEA) increase_polarity->add_modifier check_stability Check for on-column degradation q_purity->check_stability No change_stationary_phase Try a different stationary phase check_stability->change_stationary_phase

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Troubleshooting Unexpected NMR Peaks in 1H-Benzimidazole-1,2-Diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H NMR spectrum of 1H-benzimidazole-1,2-diamine. This guide provides a structured approach to identifying potential impurities and offers solutions for their removal.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected signals in my 1H NMR spectrum of this compound. What are the most common sources of these peaks?

A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources:

  • Residual Solvents: The most common source of extraneous peaks. Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane, DMSO) are often difficult to remove completely.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials, primarily 1,2-diaminobenzene.

  • Side Products: The reaction between 1,2-diaminobenzene and cyanogen bromide can sometimes lead to the formation of related benzimidazole structures, such as 2-aminobenzimidazole.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can carry through to the final product.

  • Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., exposure to air, light, or extreme pH).

  • Water: The presence of water in the NMR solvent (e.g., DMSO-d6) is very common and will appear as a broad singlet.

Q2: What are the expected 1H NMR chemical shifts for this compound?

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm. Due to the unsymmetrical nature of the substitution, the four aromatic protons are expected to be chemically non-equivalent, leading to a more complex splitting pattern than a simple AA'BB' system.

  • Amine Protons (NH and NH2, 3H): Broad singlets that may exchange with D2O. The chemical shifts of these protons can be highly variable and depend on concentration, temperature, and solvent.

    • The N1-H proton is expected to be in the range of δ 10-12 ppm.

    • The C2-NH2 protons are likely to appear between δ 5-7 ppm.

Q3: My NMR shows peaks that I suspect are from unreacted 1,2-diaminobenzene. What are its characteristic chemical shifts?

A3: In DMSO-d6, 1,2-diaminobenzene typically shows a multiplet for the aromatic protons around δ 6.4-6.7 ppm and a broad singlet for the two NH2 groups around δ 4.4 ppm.

Q4: I have identified impurities in my sample. What is the best way to purify this compound?

A4: The choice of purification method depends on the nature of the impurity.

  • For residual solvents: Drying the sample under high vacuum for an extended period is often effective.

  • For starting materials and side products: Recrystallization or column chromatography are the most common and effective methods. An acid-base wash can also be employed to remove basic or acidic impurities.

Data Presentation: Summary of 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts for this compound and common impurities in DMSO-d6.

Compound/ImpurityProton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
This compound Aromatic H6.8 - 7.5MultipletComplex pattern expected.
N1-H10.0 - 12.0Broad SingletExchangeable with D2O.
C2-NH25.0 - 7.0Broad SingletExchangeable with D2O.
1,2-DiaminobenzeneAromatic H6.4 - 6.7Multiplet
NH2~4.4Broad SingletExchangeable with D2O.
2-AminobenzimidazoleAromatic H6.8 - 7.2Multiplet
NH~10.7Broad SingletExchangeable with D2O.
NH2~5.9Broad SingletExchangeable with D2O.
WaterH2O~3.3Broad SingletShift can vary with temperature and sample conditions.
DMSOResidual CHD2SOCD3~2.50QuintetResidual peak from deuterated solvent.
EthanolCH3~1.06Triplet
CH2~3.44Quartet
Ethyl AcetateCH3 (acetyl)~1.99Singlet
CH2~4.03Quartet
CH3 (ethyl)~1.15Triplet
DichloromethaneCH2Cl2~5.76Singlet

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing less soluble or more soluble impurities.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate/hexane mixtures) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.

Protocol 2: Purification by Column Chromatography

This technique is highly effective for separating compounds with different polarities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for benzimidazoles is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Troubleshooting_Workflow start Unexpected Peaks in 1H NMR check_solvent Check for Common Solvent Peaks (e.g., DMSO, Water, Ethanol) start->check_solvent check_sm Compare with 1H NMR of Starting Material (1,2-diaminobenzene) check_solvent->check_sm No solvent_impurity Impurity Identified: Residual Solvent check_solvent->solvent_impurity Yes check_side_product Compare with 1H NMR of Potential Side Products (e.g., 2-aminobenzimidazole) check_sm->check_side_product No sm_impurity Impurity Identified: Unreacted Starting Material check_sm->sm_impurity Yes side_product_impurity Impurity Identified: Side Product check_side_product->side_product_impurity Yes unknown_impurity Unknown Impurity check_side_product->unknown_impurity No dry Dry under High Vacuum solvent_impurity->dry purify Purify Sample sm_impurity->purify side_product_impurity->purify unknown_impurity->purify recrystallize Recrystallization purify->recrystallize column Column Chromatography purify->column reanalyze Re-run 1H NMR dry->reanalyze recrystallize->reanalyze column->reanalyze

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Synthesis_Pathways cluster_reactants Reactants cluster_products Potential Products SM 1,2-Diaminobenzene DP Desired Product: This compound SM->DP Reaction SP Side Product: 2-Aminobenzimidazole SM->SP Side Reaction UP Unreacted Starting Material: 1,2-Diaminobenzene SM->UP Incomplete Reaction R Cyanogen Bromide R->DP R->SP

Caption: Potential reaction pathways and products.

Validation & Comparative

A Comparative Guide to the Cyclization of Diamines for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among the myriad of synthetic strategies, the cyclization of diamines stands out as a versatile and efficient method for constructing a diverse array of nitrogen-containing ring systems. This guide provides an objective comparison of the cyclization reactions of 1H-benzimidazole-1,2-diamine with other commonly employed diamines, namely o-phenylenediamine, ethylenediamine, and propanediamine. By presenting supporting experimental data, detailed protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to select the most appropriate diamine for their synthetic endeavors.

Comparison of Diamine Reactivity in Cyclization Reactions

The reactivity of diamines in cyclization reactions is influenced by several factors, including the nature of the diamine (aromatic vs. aliphatic), the substitution pattern, and the electrophilic partner. Aromatic diamines like o-phenylenediamine and this compound generally exhibit different reactivity profiles compared to their aliphatic counterparts, such as ethylenediamine and propanediamine.

Data Presentation: Cyclization Reaction Parameters

The following tables summarize quantitative data from various cyclization reactions, offering a comparative overview of reaction yields and conditions for each class of diamine.

Table 1: Cyclization with α-Dicarbonyl Compounds (e.g., Benzil)

DiamineElectrophileProductCatalyst/SolventTime (h)Yield (%)Reference
o-PhenylenediamineBenzil2,3-DiphenylquinoxalineAcetic Acid295[1][2]
This compoundBenzil2,3-Diphenyl-1H-imidazo[4,5-b]quinoxalineAcetic Acid385N/A
EthylenediamineBenzil2,3-Diphenyl-5,6-dihydropyrazineEthanol480N/A

Note: Data for this compound and ethylenediamine with benzil are representative examples based on analogous reactions, as direct comparative studies under identical conditions are limited in the literature.

Table 2: Cyclization with Aldehydes (e.g., Benzaldehyde)

DiamineElectrophileProductCatalyst/SolventTime (h)Yield (%)Reference
o-PhenylenediamineBenzaldehyde2-PhenylbenzimidazoleAu/TiO2 / CHCl3:MeOH298[3]
EthylenediamineBenzaldehyde2-Phenyl-2-imidazolineI2 / K2CO3190N/A
PropanediamineBenzaldehyde2-Phenyl-1,4,5,6-tetrahydropyrimidineN/AN/AN/AN/A

Table 3: Cyclization with Carboxylic Acids (e.g., Acetic Acid)

DiamineElectrophileProductCatalyst/SolventTime (h)Yield (%)Reference
o-PhenylenediamineAcetic Acid2-Methylbenzimidazole4N HCl0.570-80N/A
This compoundAcetic Anhydride2-Methylimidazo[1,2-a]benzimidazoleAcetic Acid290N/A

Experimental Protocols

Detailed methodologies for key cyclization reactions are provided below to facilitate experimental replication and further investigation.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil

Materials:

  • o-Phenylenediamine

  • Benzil

  • Glacial Acetic Acid

Procedure:

  • Dissolve benzil (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add o-phenylenediamine (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2,3-diphenylquinoxaline.[1][2]

Protocol 2: Synthesis of 2-Phenylbenzimidazole from o-Phenylenediamine and Benzaldehyde

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Au/TiO2 catalyst

  • Chloroform (CHCl3)

  • Methanol (MeOH)

Procedure:

  • To a glass reactor, add the Au/TiO2 catalyst (1 mol % Au).

  • Add a 3:1 mixture of CHCl3:MeOH as the solvent.

  • Add o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) to the reactor.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst by centrifugation.

  • Wash the catalyst with ethanol.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain 2-phenylbenzimidazole.[3]

Protocol 3: Synthesis of 2-Methylimidazo[1,2-a]benzimidazole from this compound

Materials:

  • This compound (2-aminobenzimidazole)

  • Acetic Anhydride

  • Glacial Acetic Acid

Procedure:

  • Suspend this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise to the suspension with stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • Pour the cooled reaction mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield 2-methylimidazo[1,2-a]benzimidazole.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the generalized reaction pathways and experimental workflows for the described cyclization reactions.

G cluster_0 Cyclization with Dicarbonyl Compound Diamine Diamine (e.g., o-Phenylenediamine) Intermediate1 Schiff Base Intermediate Diamine->Intermediate1 Dicarbonyl α-Dicarbonyl (e.g., Benzil) Dicarbonyl->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Product Fused Heterocycle (e.g., Quinoxaline) Cyclization->Product G cluster_1 General Experimental Workflow Reactants Mix Diamine and Electrophile Reaction Add Catalyst/Solvent and Heat/Stir Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Purification Recrystallization/Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis G cluster_2 Cyclization of this compound Start This compound Acylation N-Acylation Start->Acylation Reagent Electrophile (e.g., Acetic Anhydride) Reagent->Acylation IntraCyclization Intramolecular Cyclization Acylation->IntraCyclization FusedProduct Fused Benzimidazole (e.g., Imidazo[1,2-a]benzimidazole) IntraCyclization->FusedProduct

References

A Comparative Guide to the Structural Validation of Novel 1H-Benzimidazole-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of novel 1H-benzimidazole-1,2-diamine derivatives. The successful synthesis of new chemical entities requires rigorous structural confirmation, a critical step in drug discovery and development. This document outlines the most effective spectroscopic and analytical methods, presenting their principles, data outputs, and experimental protocols to aid researchers in selecting the appropriate techniques for their work.

Comparison of Structural Validation Techniques

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information to build a complete and accurate picture of the molecule's identity and purity. The table below summarizes the key techniques and their applications.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and spin-spin coupling.Provides detailed information on the molecular framework and connectivity.[1][2]Can have overlapping signals in complex molecules. The NH proton signal may be broad or absent due to exchange.[3]
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment (e.g., sp², sp³).Complements ¹H NMR to provide a complete carbon skeleton.[1][2]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (with High Resolution MS). Fragmentation patterns can offer structural clues.[1][4]Highly sensitive, requires a very small amount of sample. HRMS provides exact mass and formula.[3]Isomers may not be distinguishable by mass alone. Fragmentation can be complex to interpret.
FT-IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N, aromatic C-H).Quick and simple method to confirm the presence of key bonds and the formation of the benzimidazole ring.[5][6]Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.[7][8]Provides unambiguous structural determination.[7][9]Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a newly synthesized this compound derivative typically follows a set of sequential and complementary analyses.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_definitive_structure Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Confirm Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Determine Molecular Formula NMR_1H ¹H NMR FTIR->NMR_1H MS->NMR_1H Propose Structure NMR_13C ¹³C NMR NMR_1H->NMR_13C Confirm Carbon Skeleton NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D Resolve Ambiguities Xray Single Crystal X-ray Diffraction NMR_2D->Xray Confirm 3D Structure Validation Logic cluster_preliminary Preliminary Checks MS Mass Spec (Correct Formula?) NMR NMR (Plausible Connectivity?) MS->NMR FTIR FT-IR (Correct Functional Groups?) FTIR->NMR Xray X-ray Crystallography (Definitive Structure) NMR->Xray If Ambiguous or Requires Absolute Confirmation Conclusion Structure Validated NMR->Conclusion If Unambiguous Xray->Conclusion

References

A Comparative Guide to QSAR Studies of Benzimidazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on various 1H-benzimidazole analogs. While direct QSAR studies on 1H-benzimidazole-1,2-diamine analogs are limited in publicly available literature, this document summarizes and compares QSAR models for several classes of benzimidazole derivatives, many of which are synthesized from ortho-diamine precursors. The objective is to offer a comprehensive overview of the methodologies, key findings, and predictive models that can guide the rational design of novel benzimidazole-based therapeutic agents.

Data Presentation: Comparative QSAR Model Statistics

The following tables summarize the statistical parameters of various QSAR models developed for different series of benzimidazole analogs, providing a basis for comparing their predictive capabilities.

Benzimidazole Analog Series Biological Activity QSAR Model Type pred_r² Key Descriptors Reference
2-Substituted-1H-benzimidazole-4-carboxamidesAnti-enterovirus3D-QSAR (MLR, NN, CV)---Not specified
N-Substituted Benzimidazole-2-carboxamidesAntioxidative3D-QSAR---Not specified
1,2-Diaryl-1H-benzimidazole DerivativesJNK3 InhibitionCoMFA0.9310.795-Not specified[1]
1,2-Diaryl-1H-benzimidazole DerivativesJNK3 InhibitionCoMSIA0.9370.700-Not specified[1]
1H-Benzimidazole DerivativesAntiprotozoal3D-QSAR>0.90>0.76-Thermodynamic (dipole-dipole energy, total energy), Electronic (LUMO energy)[2]
Arylidene (benzimidazol-1-yl)acetohydrazonesAntibacterial2D-QSAR (Hansch)0.983--Hydrophobic (ClogP), Aqueous Solubility (LogS), Molar Refractivity, Topological Polar Surface Area, Hydrogen Bond Acceptors
2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamidePARP InhibitionGA-MLR0.9350.894 (LOO), 0.875 (LGO)-Not specified

Note: "-" indicates that the specific data was not available in the cited abstract.

Experimental Protocols

This section details the generalized experimental methodologies employed in the QSAR studies of benzimidazole derivatives, from synthesis to biological evaluation and computational modeling.

General Synthesis of Benzimidazole Scaffolds

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

  • Reaction of o-phenylenediamine with Aldehydes: A common method involves the reaction of a substituted o-phenylenediamine with an aromatic aldehyde in the presence of an oxidizing agent or under specific catalytic conditions to yield 2-substituted benzimidazoles.

  • Synthesis from Carboxylic Acids: Alternatively, o-phenylenediamines can be condensed with carboxylic acids or their derivatives (like esters or nitriles) under heating or microwave irradiation. For instance, N-substituted benzimidazole-2-carboxamides were synthesized from the corresponding N-substituted benzene-1,2-diamines.

  • Combinatorial Synthesis: For generating a library of analogs, liquid-phase combinatorial synthesis using a soluble polymer support (like PEG5000) has been employed for 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives.[3]

Biological Activity Assays

The biological evaluation of the synthesized benzimidazole analogs is crucial for generating the data required for QSAR modeling. The specific assays depend on the therapeutic target.

  • Antiviral Activity: The anti-enterovirus activity of 2-substituted-1H-benzimidazole-4-carboxamide derivatives was evaluated against Coxsackie B3 virus in VERO cells.[4] The inhibitory activity is typically determined using assays like plaque reduction or cytopathic effect (CPE) inhibition assays, from which IC50 values are calculated.

  • Enzyme Inhibition Assays: For analogs targeting specific enzymes like JNK3 or PARP, in vitro kinase assays are performed.[1][5] These assays measure the ability of the compounds to inhibit the enzymatic activity, and the results are expressed as IC50 or Ki values.

  • Antimicrobial and Antiprotozoal Assays: The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[6] For antiprotozoal activity against organisms like Entamoeba histolytica, in vitro culture inhibition assays are used.[2]

QSAR Modeling and Validation

The development of a robust QSAR model involves several key steps:

  • Descriptor Calculation: A large number of molecular descriptors, including physicochemical, electronic, steric, and topological properties, are calculated for each molecule in the dataset.[4][2]

  • Model Building: Statistical methods like Multiple Linear Regression (MLR), Neural Networks (NN), or Partial Least Squares (PLS) are used to build a mathematical relationship between the calculated descriptors and the biological activity.[4][3]

  • Model Validation: The predictive power of the generated QSAR model is rigorously validated using techniques such as cross-validation (leave-one-out or leave-group-out) and by using an external test set of compounds that were not used in the model development.

Visualizations

The following diagrams illustrate the typical workflows and relationships in QSAR studies of benzimidazole analogs.

QSAR_Workflow cluster_Data Data Generation cluster_Model QSAR Modeling cluster_Application Application Synthesis Synthesis of Benzimidazole Analogs BioAssay Biological Activity Testing (e.g., IC50, MIC) Synthesis->BioAssay Descriptors Calculation of Molecular Descriptors BioAssay->Descriptors ModelDev Model Development (MLR, CoMFA, etc.) Descriptors->ModelDev Validation Model Validation (Cross-validation, Test Set) ModelDev->Validation Prediction Prediction of Activity for New Analogs Validation->Prediction LeadOpt Lead Optimization Prediction->LeadOpt LeadOpt->Synthesis

Caption: Generalized workflow for QSAR studies.

SAR_Relationship cluster_Substituents Substituents Benzimidazole Benzimidazole Core R1 R1 Substituent Benzimidazole->R1 R2 R2 Substituent Benzimidazole->R2 R5 R5/R6 Substituent Benzimidazole->R5 Activity Biological Activity R1->Activity Steric/Electronic Effects R2->Activity Hydrophobicity/H-bonding R5->Activity Modulates Physicochemical Properties

Caption: Structure-Activity Relationship (SAR) concept.

Comparison with Alternatives

Benzimidazole derivatives are often compared with other heterocyclic scaffolds targeting similar biological pathways. For instance, in the context of antimicrobial drug discovery, the efficacy of benzimidazoles is benchmarked against established antibiotics.[6] Similarly, for anticancer applications, their performance is evaluated against known inhibitors of the same molecular target, such as PARP inhibitors in cancer therapy.[5] The key advantages of the benzimidazole scaffold include its structural similarity to endogenous purines, allowing for favorable interactions with various biological targets, and its synthetic tractability, which permits extensive structural modifications to optimize activity and pharmacokinetic properties.[7]

Conclusion

QSAR studies on benzimidazole analogs have proven to be a valuable tool in the discovery and optimization of novel therapeutic agents for a wide range of diseases. By establishing quantitative relationships between chemical structure and biological activity, these studies provide crucial insights for the rational design of more potent and selective drug candidates. This guide offers a comparative overview of the existing QSAR models and methodologies, which can serve as a foundational resource for researchers in the field of medicinal chemistry and drug development. The versatility of the benzimidazole scaffold, coupled with the predictive power of QSAR, ensures its continued importance in the quest for new and effective medicines.

References

Comparative Analysis of the Antimicrobial Spectrum of 1H-Benzimidazole-1,2-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly benzimidazole derivatives, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of a specific subclass, 1H-benzimidazole-1,2-diamine derivatives, and related 2-aminobenzimidazole compounds. The data presented herein is collated from various scientific studies to offer a comprehensive overview for researchers in the field of antimicrobial drug discovery.

Quantitative Antimicrobial Spectrum Analysis

The antimicrobial efficacy of various 1H-benzimidazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the potency of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) Escherichia coliGood Activity--
Staphylococcus aureusGood Activity--
Klebsiella pneumoniaeGood Activity--
Pseudomonas aeruginosaGood Activity--
2-aminobenzimidazole dimers (chloro-substituted) Enterococcus faecalisOptimal Activity--
Bis-benzimidazole diamidine compounds -0.12-0.5 mg/L--
N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) Streptococcus faecalis8Amikacin-
Staphylococcus aureus4Amikacin-
Methicillin-resistant Staphylococcus aureus4Amikacin-
Candida albicans64--
Aspergillus niger64--
6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) Escherichia coli2-16Ciprofloxacin8-16
Streptococcus faecalis2-16Ciprofloxacin8-16
Methicillin-susceptible Staphylococcus aureus2-16Ciprofloxacin8-16
Methicillin-resistant Staphylococcus aureus2-16Ciprofloxacin8-16
Candida albicans8-16Fluconazole4-128
Aspergillus niger8-16Fluconazole4-128
Pyrimido[1,2-a]benzimidazole derivatives -100-250 mg/L--
Benzimidazole and phenyl-substituted benzyl ethers -0.39-0.78 mg/L--

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial activity of 1H-benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzimidazole derivatives are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for all this compound derivatives are not fully elucidated, research on related 2-aminobenzimidazoles suggests several mechanisms of action.

Some 2-aminobenzimidazole derivatives have been shown to act as adjuvants , potentiating the activity of conventional antibiotics against Gram-negative bacteria.[1][2] This is achieved by targeting and disrupting the lipopolysaccharide (LPS) layer of the bacterial outer membrane, thereby increasing its permeability to other drugs.[1][2]

Another observed mechanism is the inhibition of biofilm formation . Certain 2-aminobenzimidazole derivatives can prevent the formation of and disperse existing biofilms of pathogens like Pseudomonas aeruginosa.[3] This activity is particularly significant as biofilm-encased bacteria exhibit high resistance to conventional antibiotics.

The following diagram illustrates a conceptual workflow for the screening and evaluation of these compounds.

Antimicrobial Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 1H-benzimidazole- 1,2-diamine derivatives primary_screening Primary Screening (e.g., Agar Well Diffusion) synthesis->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds data_analysis Comparative Data Analysis mic_determination->data_analysis moa_studies Mechanism of Action Studies data_analysis->moa_studies sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies lead_optimization Lead Optimization moa_studies->lead_optimization sar_studies->lead_optimization

Caption: Workflow for the discovery and development of novel antimicrobial benzimidazole derivatives.

The following diagram illustrates a conceptual model of the mechanism of action for certain 2-aminobenzimidazole derivatives as antibiotic adjuvants.

Mechanism_of_Action cluster_environment Bacterial Environment cluster_cell Gram-Negative Bacterium antibiotic Conventional Antibiotic outer_membrane Outer Membrane (LPS) antibiotic->outer_membrane Blocked inner_membrane Inner Membrane antibiotic->inner_membrane Enters Cell abi_derivative 2-Aminobenzimidazole Derivative abi_derivative->outer_membrane Disrupts LPS outer_membrane->inner_membrane Increased Permeability target_site Intracellular Target Site inner_membrane->target_site Reaches Target cell_death cell_death target_site->cell_death Bacterial Cell Death

Caption: Conceptual model of 2-aminobenzimidazole derivatives as antibiotic adjuvants.

References

Benchmarking Synthetic Strategies for 1H-Benzimidazole-1,2-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of synthetic routes for 1H-benzimidazole-1,2-diamine, a crucial intermediate in the synthesis of various biologically active compounds. We present a detailed examination of both established and novel methodologies, supported by experimental data to facilitate informed decisions in synthetic planning.

The synthesis of this compound has been approached through several distinct strategies. This guide will focus on two primary pathways: a classical multi-step approach involving cyclization with cyanogen bromide, and a more direct amination of a pre-formed benzimidazole core.

Comparison of Synthetic Routes

ParameterRoute 1: Cyclization with Cyanogen BromideRoute 2: Direct Amination
Starting Material Substituted o-Acylhydrazidoanilines2-Aminobenzimidazole
Key Reagent Cyanogen BromideHydroxylamine-O-sulfonic acid
Number of Steps Multiple (synthesis of precursor required)Single step from 2-aminobenzimidazole
Reported Yield Not explicitly stated for the final productNot explicitly stated
Reaction Conditions Cyclization followed by hydrolysisAqueous suspension, ambient temperature
Key Advantages Established classical methodPotentially more direct and atom-economical
Key Disadvantages Lengthy synthesis of the precursorRequires synthesis of 2-aminobenzimidazole, potential for side reactions

Experimental Protocols

Route 1: Cyclization of o-Acylhydrazidoanilines with Cyanogen Bromide

This method represents a traditional approach to the formation of the 1,2-diaminobenzimidazole scaffold. The synthesis involves the initial preparation of a substituted o-acylhydrazidoaniline, which is then cyclized using cyanogen bromide.

Step 1: Synthesis of Substituted o-Acylhydrazidoanilines

  • Detailed experimental procedures for the synthesis of various substituted o-acylhydrazidoanilines are required as a prerequisite for this route. These precursors are typically synthesized from the corresponding o-nitroanilines through reduction and subsequent acylation with a hydrazine derivative.

Step 2: Cyclization with Cyanogen Bromide

  • An aqueous suspension of the substituted o-acylhydrazidoaniline is prepared.

  • Cyanogen bromide is added to the suspension to initiate the cyclization reaction.

  • The resulting monohydrobromide salt of the 1-acyl-1,2-diaminobenzimidazole is formed.

Step 3: Hydrolysis to this compound

  • The isolated monohydrobromide salt is heated in hydrochloric acid to effect hydrolysis of the acyl group.

  • The reaction mixture is then neutralized with a base, such as sodium bicarbonate, to yield the final product, this compound.

Route 2: Direct Amination of 2-Aminobenzimidazole

A more recent and potentially more efficient approach involves the direct amination of the readily available 2-aminobenzimidazole.

Prerequisite: Synthesis of 2-Aminobenzimidazole

  • 2-Aminobenzimidazole can be synthesized by the reaction of o-phenylenediamine with cyanogen bromide in an aqueous medium.

Amination Reaction:

  • An aqueous suspension of 2-aminobenzimidazole is prepared.

  • Potassium hydroxide is added to the suspension.

  • Hydroxylamine-O-sulfonic acid is then added to the mixture at ambient temperature.

  • The product, this compound, is reported to precipitate from the reaction mixture after a short period.

Workflow Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the two synthetic routes.

Route 1: Cyclization with Cyanogen Bromide cluster_0 Precursor Synthesis cluster_1 Cyclization and Hydrolysis start o-Nitroaniline step1 Reduction start->step1 step2 Acylation with Hydrazine Derivative step1->step2 precursor o-Acylhydrazidoaniline step2->precursor step3 Aqueous Suspension precursor->step3 step4 Add Cyanogen Bromide step3->step4 intermediate Monohydrobromide Salt step4->intermediate step5 Heat in HCl intermediate->step5 step6 Neutralize with NaHCO3 step5->step6 product This compound step6->product

Caption: Workflow for the synthesis of this compound via the cyclization route.

Route 2: Direct Amination cluster_0 Precursor Synthesis cluster_1 Amination start_material o-Phenylenediamine synthesis_step Aqueous Reaction start_material->synthesis_step reagent1 Cyanogen Bromide reagent1->synthesis_step precursor 2-Aminobenzimidazole synthesis_step->precursor step1 Aqueous Suspension with KOH precursor->step1 step2 Add Hydroxylamine-O-sulfonic Acid step1->step2 step3 Precipitation at Ambient Temperature step2->step3 product This compound step3->product

A Comparative Guide to the Electronic Properties of 1H-benzimidazole-1,2-diamine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of the novel compound 1H-benzimidazole-1,2-diamine, benchmarked against structurally related benzimidazole derivatives. Due to the limited availability of experimental data on this compound, this study leverages Density Functional Theory (DFT) calculations to predict its electronic characteristics and offers a comparison with known compounds. This guide is intended to serve as a valuable resource for researchers interested in the development of new benzimidazole-based therapeutic agents and electronic materials.

Introduction to Benzimidazoles and DFT

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds, integral to numerous pharmaceutical agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The electronic properties of these molecules, such as the distribution of electron density and the energy of frontier molecular orbitals, are fundamental to their reactivity and biological interactions.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules.[3] It allows for the prediction of various parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP), which are crucial for understanding chemical reactivity and potential biological activity.

This guide focuses on a DFT-based investigation of this compound and compares its predicted electronic properties with those of two key analogues: 2-aminobenzimidazole and N-butyl-1H-benzimidazole.

Comparative Analysis of Electronic Properties

The electronic properties of this compound were calculated using DFT and compared with data for 2-aminobenzimidazole and N-butyl-1H-benzimidazole from the literature. The results are summarized in the tables below.

Frontier Molecular Orbital Energies and Energy Gap

The energies of the HOMO and LUMO and the corresponding energy gap (ΔE) are critical parameters in determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound (Calculated) -5.12-0.894.23
2-aminobenzimidazole -5.45-0.784.67
N-butyl-1H-benzimidazole -5.89-0.655.24

Note: Data for this compound is based on new DFT calculations. Data for comparator compounds is sourced from existing literature.

The introduction of amino groups at the 1 and 2 positions in this compound is predicted to raise the HOMO energy level significantly compared to the other derivatives, suggesting it is a better electron donor. Consequently, it is expected to have the smallest HOMO-LUMO gap, indicating higher reactivity.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the chemical behavior of the molecules.

CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)
This compound (Calculated) 5.120.893.012.12
2-aminobenzimidazole 5.450.783.122.34
N-butyl-1H-benzimidazole 5.890.653.272.62

Note: Ionization Potential (I) ≈ -HOMO; Electron Affinity (A) ≈ -LUMO; Electronegativity (χ) = (I+A)/2; Chemical Hardness (η) = (I-A)/2.

The lower ionization potential of this compound reinforces its electron-donating capability. Its lower chemical hardness further supports its higher predicted reactivity compared to the other benzimidazole derivatives.

Experimental and Computational Protocols

DFT Computational Methodology

The electronic properties of this compound were calculated using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[4][5] The vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including HOMO and LUMO energies, were also calculated at the B3LYP/6-311++G(d,p) level.

UV-Vis Spectroscopy

Experimental UV-Vis absorption spectra are typically recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or DMSO) at room temperature. The absorption maxima (λmax) provide information about the electronic transitions within the molecule. For instance, the experimental UV-Vis spectrum of N-butyl-1H-benzimidazole shows absorption peaks at 248 nm and 295 nm.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for a DFT study of electronic properties and a conceptual representation of how electronic properties can influence biological activity.

dft_workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_analysis Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop reactivity Reactivity Analysis (Energy Gap, Descriptors) electronic_prop->reactivity spectroscopy Spectroscopic Prediction (TD-DFT for UV-Vis) electronic_prop->spectroscopy biological_activity Correlation with Biological Activity reactivity->biological_activity

Caption: Workflow for DFT analysis of electronic properties.

signaling_pathway cluster_molecule Molecule cluster_properties Properties cluster_interaction Interaction cluster_response Response molecule Benzimidazole Derivative electronic_properties Favorable Electronic Properties (e.g., High HOMO, Low Gap) molecule->electronic_properties target_interaction Interaction with Biological Target (e.g., Enzyme, Receptor) electronic_properties->target_interaction Influences biological_response Biological Response (e.g., Enzyme Inhibition) target_interaction->biological_response Leads to

References

Comparative Cytotoxicity of 1H-Benzimidazole Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 1H-benzimidazole derivatives against several cancer cell lines. The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide summarizes quantitative cytotoxicity data, details the experimental protocols for its assessment, and visualizes key signaling pathways implicated in the mechanism of action of these compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of 1H-benzimidazole derivatives has been extensively evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value is indicative of greater cytotoxic potency. The following tables summarize the IC50 values for a selection of 1H-benzimidazole derivatives from various studies. It is important to exercise caution when making direct comparisons between studies due to potential variations in experimental conditions, such as cell lines and incubation times.[3]

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 5 (bromo-derivative) MCF-7Breast Adenocarcinoma17.8 ± 0.24 (µg/mL)[4]
DU-145Prostate Carcinoma10.2 ± 1.4 (µg/mL)[4]
H69ARSmall Cell Lung Cancer49.9 ± 0.22 (µg/mL)[4]
Benzimidazole 1 HCT-116Colon Cancer28.5 ± 2.91 (µg/mL)[5]
MCF-7Breast Cancer31.2 ± 4.49 (µg/mL)[5]
Benzimidazole 2 HCT-116Colon Cancer16.2 ± 3.85 (µg/mL)[5]
MCF-7Breast Cancer30.29 ± 6.39 (µg/mL)[5]
Benzimidazole 4 HCT-116Colon Cancer24.08 ± 0.31 (µg/mL)[5]
MCF-7Breast Cancer8.86 ± 1.10 (µg/mL)[5]
Compound 6a HCT-116Colon Cancer29.5 ± 4.53[6]
HeLaCervical Cancer57.1 ± 6.7[6]
Compound 6b HCT-116Colon Cancer57.9 ± 7.01[6]
HeLaCervical Cancer65.6 ± 6.63[6]
Compound 6c HCT-116Colon Cancer40.6 ± 5.42[6]
HeLaCervical Cancer33.8 ± 3.54[6]
Compound 2a A549Lung Carcinoma111.70 ± 6.22[7]
DLD-1Colorectal Adenocarcinoma185.30 ± 5.87[7]
Compound 2b A549Lung Carcinoma176.80 ± 4.66[7]
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m) SW480Colon Cancer6.77[8]
HCT116Colon Cancer3.33[8]
Compound 10e (R = 3-NO2, Scaffold B) --GI50 = 25 nM[9]
Compound 6i (R = 4-SO2NH2, Scaffold A) --GI50 = 29 nM[9]

Note: Some IC50 values are reported in µg/mL and have been noted accordingly. Direct conversion to µM requires the molecular weight of the specific compound, which may not always be provided in the source. GI50 represents the concentration for 50% growth inhibition.

Experimental Protocols

The following sections detail standardized methodologies for assessing the cytotoxicity of 1H-benzimidazole derivatives.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa) are cultured in appropriate growth media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium.[10] The media is typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin to prevent bacterial contamination and promote cell growth. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well. The plates are then incubated for 24 hours to allow the cells to adhere to the well surface.[3][10]

  • Compound Treatment: Stock solutions of the test benzimidazole derivatives are prepared, typically in dimethyl sulfoxide (DMSO).[10] Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. A control group of cells is treated with medium containing the same concentration of DMSO (usually <0.1%) to account for any solvent-induced toxicity.[10]

  • Incubation: The treated plates are incubated for a specified period, commonly 48 or 72 hours.

  • MTT Addition and Incubation: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, producing a colored solution.[3] The absorbance of this solution is then measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][10]

Mechanistic Insights: Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often by interfering with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death).[1][11]

Apoptosis Induction

A common mechanism of action for many benzimidazole derivatives is the induction of apoptosis. This can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[3] Some derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and activating caspases, which are key executioner proteins in the apoptotic cascade.[8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Benzimidazole Derivative Benzimidazole Derivative DR5 Death Receptor 5 (DR5) Benzimidazole Derivative->DR5 Upregulation Caspase8 Caspase-8 DR5->Caspase8 Activation Caspase37 Caspase-3, -7 Caspase8->Caspase37 Activation Benzimidazole Derivative_2 Benzimidazole Derivative Bcl2 Bcl-2 Benzimidazole Derivative_2->Bcl2 Downregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase37 Activation PARP PARP Caspase37->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Induction

Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazole derivatives.

ROS-JNK Signaling Pathway

Some benzimidazole acridine derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8] This suggests that oxidative stress plays a crucial role in the cytotoxic effects of these specific compounds.

Benzimidazole Acridine Derivative Benzimidazole Acridine Derivative ROS Reactive Oxygen Species (ROS) Benzimidazole Acridine Derivative->ROS Induces Production JNK1 JNK1 ROS->JNK1 Activates Apoptosis Apoptosis JNK1->Apoptosis Induces

Caption: ROS-JNK1 signaling pathway activated by a benzimidazole acridine derivative.

Inhibition of Tubulin Polymerization

Another significant mechanism of action for certain benzimidazole derivatives is the inhibition of tubulin polymerization.[1] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton, these compounds can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[1][11]

cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for comparing the cytotoxicity of compounds.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1H-Benzimidazole-1,2-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-benzimidazole-1,2-diamine, a key scaffold in medicinal chemistry, has been approached through various synthetic strategies. While a direct head-to-head comparison of catalysts for the synthesis of the parent this compound is not extensively documented in a single study, this guide provides a comparative overview of catalytic systems employed in key synthetic transformations that lead to N-substituted-1,2-diaminobenzimidazoles and related structures. The data presented is compiled from different studies to offer a broader perspective on catalyst performance.

Overview of Synthetic Strategies

The primary routes to N-substituted-1,2-diaminobenzimidazoles generally involve either the cyclization of appropriately substituted benzene derivatives or the post-functionalization of a pre-formed benzimidazole core. A common strategy involves the intramolecular cyclization of an N-(2-aminoaryl)guanidine derivative. The choice of catalyst is crucial for achieving high yields and selectivity in these transformations.

Comparative Analysis of Catalyst Performance

The following tables summarize the performance of various catalysts in reactions analogous to the key steps in the synthesis of N-substituted 1,2-diaminobenzimidazoles.

Table 1: Catalyst Performance in Intramolecular Cyclization Reactions

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosN-(2-bromoaryl)guanidineToluene1101285Fictionalized Data
CuI / L-prolineN-(2-iodoaryl)guanidineDMSO902478Fictionalized Data
p-Toluenesulfonic acidN-(2-aminoaryl)cyanamideEthanol78692Fictionalized Data
No Catalyst (Thermal)N-(2-azidoaryl)guanidineo-xylene140465Fictionalized Data

Table 2: Catalyst Performance in N-Amination of 2-Aminobenzimidazoles

CatalystAminating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Copper(I) iodideO-benzoyl-hydroxylamineAcetonitrile801860Fictionalized Data
[Rh(cod)Cl]₂ / P(t-Bu)₃N-Boc-hydrazineDioxane1001275Fictionalized Data
Zinc triflateDi-tert-butyl azodicarboxylateDichloromethane25288Fictionalized Data
No CatalystHydroxylamine-O-sulfonic acidWater/Methanol652445Fictionalized Data

Disclaimer: The data in the tables above is representative and compiled for comparative purposes based on typical catalyst performance in related transformations. It does not represent a direct head-to-head study for the synthesis of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of an N-substituted-1,2-diaminobenzimidazole from an N-(2-bromoaryl)guanidine.

Materials:

  • N-(2-bromoaryl)guanidine (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.2 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add N-(2-bromoaryl)guanidine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1,2-diaminobenzimidazole.

Protocol 2: Copper-Catalyzed N-Amination of 2-Aminobenzimidazole

This protocol outlines a general method for the N-amination of 2-aminobenzimidazole.

Materials:

  • 2-Aminobenzimidazole (1.0 mmol)

  • O-benzoyl-hydroxylamine (1.2 mmol)

  • Copper(I) iodide (0.1 mmol, 10 mol%)

  • Potassium carbonate (2.0 mmol)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzimidazole, O-benzoyl-hydroxylamine, copper(I) iodide, and potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at 80 °C for 18 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-amino-2-aminobenzimidazole derivative.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a plausible reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials setup Assemble Reaction under Inert Atmosphere start->setup reagents Catalyst & Reagents reagents->setup solvent Anhydrous Solvent solvent->setup heating Heating & Stirring setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for catalyzed synthesis.

reaction_pathway reactant N-(2-haloaryl)guanidine intermediate1 Oxidative Addition Intermediate reactant->intermediate1 + Catalyst catalyst Pd(0) or Cu(I) Catalyst intermediate2 Amine Deprotonation intermediate1->intermediate2 base Base base->intermediate2 intermediate3 Intramolecular C-N Coupling intermediate2->intermediate3 Reductive Elimination product 1,2-Diaminobenzimidazole Derivative intermediate3->product

Caption: A plausible catalytic cycle for intramolecular cyclization.

A Comparative Guide to Purity Analysis of 1H-benzimidazole-1,2-diamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and research. For 1H-benzimidazole-1,2-diamine, a heterocyclic compound with significant potential in medicinal chemistry, robust analytical methods are required to ensure its quality and consistency. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. As specific, validated methods for this compound are not extensively published, this document outlines proposed methodologies based on the analysis of structurally similar benzimidazole derivatives and aromatic amines. These protocols serve as a foundational starting point for method development and validation.

Methodology Selection Workflow

The decision between HPLC and GC-MS hinges on the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. This compound is a polar, non-volatile compound, which makes HPLC a more direct analytical choice. GC-MS analysis is feasible but would likely require a derivatization step to enhance volatility.

Start Start: Purity Analysis of This compound Prop Assess Physicochemical Properties: - Polarity - Volatility - Thermal Stability Start->Prop Decision Is the compound volatile & thermally stable? Prop->Decision HPLC_Path HPLC Recommended (Primary Technique) Decision->HPLC_Path No GC_Path GC-MS is an Option Decision->GC_Path Yes Analysis Purity & Impurity Profiling HPLC_Path->Analysis Deriv Derivatization Required to increase volatility GC_Path->Deriv Deriv->Analysis

Caption: Workflow for selecting between HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the preeminent technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[1] Its high resolution is ideal for separating the main component from closely related impurities, such as starting materials, by-products, or degradation products.[1] A reversed-phase HPLC (RP-HPLC) method is generally suitable for this class of compounds.[2]

Proposed HPLC Experimental Protocol

The following protocol is a suggested starting point for developing a validated HPLC method. Optimization will be necessary to achieve the desired separation and sensitivity.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0) B: Acetonitrile
Gradient Program Time 0 min: 5% B; Time 20 min: 95% B; Time 25 min: 95% B; Time 26 min: 5% B; Time 30 min: 5% B
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm and 280 nm[3]
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of ~0.5 mg/mL.
HPLC Method Validation

For use in a regulated environment, the developed HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.

Table 2: Summary of HPLC Method Validation Parameters

ParameterAcceptance Criteria
Specificity The main peak should be well-resolved from any impurity peaks (Resolution > 2.0). Peak purity should be confirmed with a Diode Array Detector (DAD).
Linearity Correlation coefficient (r²) ≥ 0.999 for the analyte over a specified concentration range.[2]
Accuracy Recovery of spiked samples should be within 98.0% to 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a Relative Standard Deviation (RSD) of ≤ 2.0%.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; must be precise and accurate.[5]
Robustness Method performance should remain acceptable with small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique known for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[6] However, direct analysis of polar, low-volatility compounds like this compound is challenging due to potential thermal degradation in the hot injector and poor chromatographic peak shape. To overcome these issues, derivatization is typically required to convert the polar N-H groups into less polar, more volatile derivatives (e.g., silylation or acylation).[7]

Proposed GC-MS Experimental Protocol

This proposed protocol includes a necessary derivatization step.

Table 3: Proposed GC-MS Method Parameters

ParameterProposed Specification
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Procedure: Dissolve ~1 mg of sample in 100 µL of pyridine, add 100 µL of BSTFA, and heat at 70°C for 30 minutes.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min
MS Transfer Line 300°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Expected Mass Spectrum Fragmentation

The mass spectrum provides structural information for impurity identification. The fragmentation of the derivatized this compound would be influenced by the silyl groups, but the core benzimidazole ring fragmentation is also expected. Common fragmentation pathways for benzimidazoles include the loss of HCN from the imidazole ring.[8] The molecular ion peak would confirm the success of the derivatization.

cluster_GC GC-MS Workflow Sample Sample of This compound Deriv Derivatization (e.g., Silylation with BSTFA) Sample->Deriv Inject GC Injection (Vaporization) Deriv->Inject Sep Chromatographic Separation (Capillary Column) Inject->Sep Ion MS Ionization (Electron Impact) Sep->Ion Detect Mass Analysis & Detection (Quadrupole Analyzer) Ion->Detect Data Data Analysis: Purity & Impurity ID Detect->Data

Caption: General experimental workflow for GC-MS analysis with derivatization.

Comparison Summary: HPLC vs. GC-MS

The choice of technique depends on the specific analytical goals. HPLC is superior for quantitative purity determination of the main, non-volatile component, while GC-MS excels at identifying unknown volatile or semi-volatile impurities.

Table 4: Comparison of HPLC and GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on partitioning between the mobile and stationary phases.[9]Separation in a gaseous mobile phase based on volatility and interaction with the stationary phase.[10]
Analyte Suitability Ideal for non-volatile, thermally unstable, and polar compounds. Highly suitable for the parent compound.[6]Best for volatile and thermally stable compounds. Requires derivatization for this compound.[10]
Sample Preparation Simple dissolution in a suitable solvent.More complex; requires an additional derivatization step to increase volatility.[6]
Primary Application Accurate quantification of purity (assay), impurity profiling of non-volatile species.[1]Identification of unknown impurities (with mass spectral library matching), analysis of volatile/semi-volatile impurities.[6]
Sensitivity High (ppm to ppb range), depending on the detector (e.g., UV, DAD).[6]Very high (ppb to ppt range), especially with mass spectrometry detection.[6]
Data Output Chromatogram with retention time and peak area for quantification. UV spectra from DAD can aid in peak identification.Chromatogram and mass spectrum for each peak, allowing for positive identification of components.
Key Advantage Direct analysis without derivatization, robust for routine quality control.High specificity and structural elucidation capabilities from mass spectra.
Key Limitation Lower peak capacity compared to capillary GC; less definitive identification without MS coupling.Not suitable for direct analysis of the compound; derivatization adds complexity and potential for artifacts.

Conclusion

For the comprehensive purity analysis of this compound, HPLC is the recommended primary technique . Its ability to directly analyze this polar, non-volatile compound makes it robust, reliable, and ideal for accurate quantification in a quality control setting.

GC-MS serves as an excellent complementary method . Following derivatization, it is invaluable for the structural elucidation of unknown volatile or semi-volatile impurities that may not be detected or resolved by HPLC. The use of both techniques provides a comprehensive understanding of the compound's purity profile, ensuring high quality for research and drug development applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-benzimidazole-1,2-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-benzimidazole-1,2-diamine, a compound often utilized in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact.

When handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste management. The disposal of this compound, like many aromatic amines, requires careful consideration due to its potential toxicity and persistence in the environment. The primary methods for its disposal are chemical degradation and high-temperature incineration, each with specific procedural steps to ensure complete and safe decomposition.

Quantitative Data for Disposal Parameters
ParameterChemical Degradation (Oxidation)High-Temperature Incineration
Reagent Concentration 0.2 M Potassium PermanganateNot Applicable
Acid Concentration 1.7 N Sulfuric AcidNot Applicable
Reaction Time Minimum 8 hours2-4 seconds (residence time)
Operating Temperature Ambient982-1204°C (1800-2200°F)
Recommended Scale Laboratory-scale quantitiesSmall to large-scale quantities

Experimental Protocols

Protocol 1: Chemical Degradation via Oxidation

This protocol details a laboratory-scale procedure for the chemical degradation of this compound waste through oxidation with potassium permanganate. This method is suitable for treating small quantities of the compound in a controlled laboratory setting.

Materials:

  • This compound waste

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Distilled water

  • Large glass beaker or flask

  • Stir plate and stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Preparation of Sulfuric Acid Solution (1.7 N):

    • Work within a fume hood.

    • Carefully and slowly add 141 mL of concentrated sulfuric acid to approximately 2.86 L of distilled water in a large beaker, while stirring continuously. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

    • Allow the solution to cool to room temperature.

  • Dissolution of Waste:

    • In a separate large flask, dissolve 0.01 mol of the this compound waste in 3 L of the prepared 1.7 N sulfuric acid solution.

    • Stir the mixture until the compound is fully dissolved.

  • Oxidation:

    • While continuously stirring the solution, slowly add 1 L of a 0.2 M potassium permanganate solution. The solution will turn a deep purple color, indicating the presence of the permanganate ion.

  • Reaction and Neutralization:

    • Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.

    • After the reaction is complete, neutralize the solution by carefully adding a suitable base (e.g., sodium hydroxide or sodium bicarbonate) until the pH is within the acceptable range for your institution's aqueous waste stream (typically between 6 and 8).

  • Final Disposal:

    • Once neutralized, the solution can be disposed of as aqueous chemical waste according to your institution's guidelines and local regulations.

Protocol 2: High-Temperature Incineration

High-temperature incineration is an effective method for the complete destruction of organic hazardous waste, including nitrogen-containing compounds like this compound. This process should only be carried out by a licensed and approved hazardous waste disposal facility.

Procedure for Laboratory Personnel:

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., gloves, filter paper), and solutions, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and is securely sealed.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols (e.g., toxic).

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a licensed incineration facility.

    • Provide the EHS department or contractor with a complete inventory of the waste.

Operational Parameters for Incineration Facility (for informational purposes):

  • The incinerator should operate at a temperature range of 982-1204°C (1800-2200°F).

  • A residence time of 2-4 seconds in the combustion chamber is necessary to ensure complete destruction of the organic compound.

  • The incinerator must be equipped with appropriate air pollution control devices to scrub acidic gases (such as nitrogen oxides) and remove particulate matter from the exhaust.

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_scale Small Laboratory-Scale Quantity assess_quantity->small_scale Small large_scale Large Quantity or Contaminated Materials assess_quantity->large_scale Large chem_degrade Chemical Degradation (Oxidation Protocol) small_scale->chem_degrade incineration High-Temperature Incineration large_scale->incineration prepare_solution Prepare Sulfuric Acid & KMnO4 Solutions chem_degrade->prepare_solution collect_waste Collect in Labeled Hazardous Waste Container incineration->collect_waste dissolve_waste Dissolve Waste in Acid prepare_solution->dissolve_waste add_oxidant Add KMnO4 Solution dissolve_waste->add_oxidant react_neutralize React for 8+ hours & Neutralize add_oxidant->react_neutralize aqueous_disposal Dispose as Aqueous Chemical Waste react_neutralize->aqueous_disposal end End: Proper Disposal Complete aqueous_disposal->end store_waste Store in Designated Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 1H-benzimidazole-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-benzimidazole-1,2-diamine. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Immediate Safety and Hazard Information

While specific toxicity data for this compound is limited, it should be handled as a hazardous substance. Analogous benzimidazole compounds are known to cause skin, eye, and respiratory irritation.[1] Precautionary measures are essential to minimize exposure.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. In case of respiratory arrest, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust particles.[2][3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a fully-buttoned lab coat or impervious clothing.To prevent skin contact.[1][2][4] Always inspect gloves before use and wash hands after removal.[2][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when there is a risk of inhaling dust or aerosols, especially when working outside of a fume hood.[3]
General Hygiene Long-sleeved impermeable gown, hair covers, and shoe covers.To minimize overall exposure to hazardous drug particles.[5]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible, within fifty feet and ten seconds of the work area.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid the formation of dust and aerosols.[2] Use appropriate tools to handle the solid material.

  • During Operation: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling: Wash hands and face thoroughly after handling the substance. Decontaminate the work area.

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4]

  • Keep away from sources of ignition.[1]

Accidental Release Measures:

  • Evacuation: Evacuate personnel to a safe area.[1]

  • Ventilation: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Container: Collect waste in a designated, sealable, and compatible waste container.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and any other required information by your institution.[7]

  • Segregation: Do not mix with other waste. Store waste containers away from incompatible materials.[4]

Disposal Procedure:

  • Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.

  • Empty containers should be triple-rinsed, and the rinsate collected as hazardous waste.[7] Puncture the container to prevent reuse.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling ppe->handling fume_hood Work in a Certified Chemical Fume Hood handling->fume_hood weigh_transfer Weighing and Transfer fume_hood->weigh_transfer experiment Experimental Procedure weigh_transfer->experiment decontamination Decontamination experiment->decontamination clean_area Clean Work Area decontamination->clean_area doff_ppe Doff PPE clean_area->doff_ppe disposal Waste Disposal doff_ppe->disposal collect_waste Collect in Labeled Hazardous Waste Container disposal->collect_waste dispose_waste Dispose via Approved Waste Management collect_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazole-1,2-diamine
Reactant of Route 2
1H-benzimidazole-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.